(+-)-Darifenacin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBXQDTNZMWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861320 | |
| Record name | (±)-Darifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133033-93-9, 133099-04-4 | |
| Record name | (±)-Darifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Darifenacin Hydrobromide for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of darifenacin (B195073) hydrobromide, a selective M3 muscarinic receptor antagonist. The information presented herein is intended to support research and development activities by providing detailed data and experimental methodologies.
Chemical and Physical Properties
Darifenacin hydrobromide is a white to almost white crystalline powder.[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (3S)-1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide, monohydrobromide | [2] |
| Molecular Formula | C₂₈H₃₀N₂O₂ • HBr | [3] |
| Molecular Weight | 507.5 g/mol | [4] |
| CAS Number | 133099-07-7 | [2] |
| Appearance | White to almost white, crystalline powder | [1] |
Solubility Profile
The solubility of darifenacin hydrobromide has been determined in various solvents, which is a critical parameter for formulation development and in vitro studies.
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Water (at 37°C) | 6.03 mg/mL | [5] |
| Ethanol | Slightly soluble, ~0.3 mg/mL | [1][3] |
| Methanol | Soluble | [1] |
| Acetone | Very slightly soluble | [1] |
| Hexane | Practically insoluble | [1] |
| DMSO | ~2 mg/mL, 117 mg/mL | [3][6] |
| Dimethylformamide (DMF) | ~3 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of darifenacin hydrobromide is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]
-
Quantification: The concentration of darifenacin hydrobromide in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
Melting Point and Thermal Behavior
The melting point of darifenacin hydrobromide is a key indicator of its purity and crystalline form.
| Property | Value | Reference |
| Melting Point | 228-230°C, 229°C, 237°C | [5][11] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of darifenacin hydrobromide (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, with a defined flow rate.
-
Thermal Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range that includes the melting point.[12][13]
-
Data Analysis: The heat flow is plotted against temperature, and the melting point is determined from the onset or peak of the endothermic event.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
Synthesis pathways for (S)-darifenacin and (R)-darifenacin
An In-depth Technical Guide to the Synthesis of (S)-Darifenacin and (R)-Darifenacin
Introduction
Darifenacin (B195073) is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The therapeutic agent is the (S)-enantiomer, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide. The stereochemistry of the molecule is critical to its pharmacological activity and selectivity. Consequently, stereoselective synthesis or efficient chiral resolution is paramount in its manufacturing. The (R)-enantiomer is primarily synthesized for analytical purposes, serving as a reference standard for chiral purity analysis and to study stereoselective pharmacology.[2]
This technical guide provides a detailed overview of the primary synthesis pathways for both (S)-darifenacin and its enantiomer, (R)-darifenacin. It includes detailed experimental protocols for key reactions, a summary of quantitative data, and process flow diagrams to illustrate the synthetic routes.
Synthesis of (S)-Darifenacin
The most common and industrially applied synthesis of (S)-darifenacin involves the N-alkylation of the key chiral intermediate, (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, with a suitable 5-substituted-2,3-dihydrobenzofuran derivative.
Primary Synthesis Pathway
The principal route involves the condensation of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (often used as its L-tartrate salt) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562).[3][4] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724), in the presence of an inorganic base to neutralize the hydrobromic acid formed during the reaction.[5]
An alternative pathway involves the hydrolysis of the nitrile intermediate, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile, to the corresponding amide, which is (S)-darifenacin.[6][7] This nitrile intermediate is synthesized via a similar N-alkylation reaction using (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile as the starting material.
The following diagram illustrates the primary synthesis pathway for (S)-darifenacin.
Experimental Protocols
2.2.1 Synthesis of (S)-Darifenacin from (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine [3][5]
-
Reaction Setup: To a suitable reaction vessel, add (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of acetonitrile to the vessel to ensure adequate mixing.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 2-7 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude (S)-darifenacin base can be purified by various methods. One common method involves converting it to its acetate salt with acetic acid, which helps remove unreacted starting material.[6] The purified acetate salt is then converted to the final hydrobromide salt.
-
Salt Formation: Dissolve the purified darifenacin base in a suitable solvent like acetone. Add aqueous hydrobromic acid (48%) dropwise until the desired pH is reached, inducing precipitation of (S)-darifenacin hydrobromide.[3]
-
Isolation: Filter the solid product, wash with cold acetone, and dry under vacuum to yield pure (S)-darifenacin hydrobromide.
2.2.2 Synthesis via Nitrile Intermediate and Hydrolysis [6][7]
-
N-Alkylation: React (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile to form (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile.
-
Hydrolysis: The resulting nitrile intermediate is then hydrolyzed to the primary amide. This can be achieved using concentrated mineral acids (e.g., sulfuric acid) or strong bases (e.g., potassium hydroxide (B78521) in a suitable solvent).
-
Purification and Salt Formation: The resulting (S)-darifenacin free base is then purified and converted to its hydrobromide salt as described in the previous protocol.
Synthesis of (R)-Darifenacin
The synthesis of (R)-darifenacin is analogous to that of its (S)-enantiomer. The key difference is the use of the corresponding (R)-chiral starting material, (R)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.[2] This enantiomer is typically required for analytical method validation and as a reference standard to quantify the level of the unwanted enantiomer in the final (S)-darifenacin active pharmaceutical ingredient (API).
Synthesis Pathway
The reaction pathway mirrors that of the (S)-enantiomer, involving the condensation of the (R)-pyrrolidine derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
Experimental Protocol
3.2.1 Synthesis of (R)-Darifenacin [2]
-
Reaction Setup: In a reaction flask, combine (R)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.0 eq), and a base such as potassium hydroxide (1.0 eq).
-
Solvent and Reaction: Add acetonitrile and heat the mixture to reflux. Monitor the reaction until completion.
-
Work-up and Isolation: Once the reaction is complete, distill off the solvent. Partition the residue between water and a suitable organic solvent (e.g., dichloromethane). Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it in vacuo to obtain crude (R)-darifenacin. Further purification can be achieved via column chromatography if required for high purity analytical standards.
Data Presentation
The following tables summarize quantitative data reported in various literature sources for the synthesis and purification of darifenacin and related intermediates.
| Reaction Step | Starting Materials | Product | Yield (%) | Purity | Reference |
| N-Alkylation | (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran | (S)-Darifenacin | 9% (after HPLC) | Not Specified | [5] |
| Purification | Crude Darifenacin Salt | Pure Darifenacin Salt | Not Applicable | ≥ 99.7% (HPLC) | [6] |
| Impurity Reduction | Crude Darifenacin Base | Purified Darifenacin Base | Not Applicable | Reduces key impurity from ~2-5% to ~0.05-0.5% | [6] |
Note: Yields can vary significantly based on reaction scale, purity of starting materials, and purification methods.
Chiral Resolution
While asymmetric synthesis is the preferred method, darifenacin can also be produced as a racemic mixture followed by chiral resolution.[8] Common methods include:
-
Diastereomeric Salt Formation: The racemic darifenacin base is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8] Once separated, the desired enantiomer is liberated from its salt by treatment with a base.
-
Chiral Chromatography: Racemic darifenacin can be separated into its constituent enantiomers using high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with a chiral stationary phase.[9] This method is highly effective for analytical separation and can also be applied on a preparative scale.
The following workflow illustrates the general process of chiral resolution.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 5. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 6. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 7. WO2008100651A2 - Preparation of darifenacin and its salts - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Darifenacin for Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of darifenacin (B195073) for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Darifenacin is a selective M3 muscarinic antagonist developed for the treatment of overactive bladder (OAB).[1][2] Its clinical efficacy is attributed to its higher affinity for the M3 receptor, which is the primary subtype mediating bladder detrusor muscle contraction.[1][2] This document compiles quantitative binding data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of Darifenacin
The selectivity of darifenacin for the M3 receptor subtype over other muscarinic subtypes is a key characteristic that potentially leads to a more favorable side-effect profile compared to non-selective antagonists.[3][4] The following tables summarize the in vitro binding affinities of darifenacin and, for comparative purposes, other commonly used antimuscarinic agents. The data are presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |
| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [1] |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | [1] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | [1] |
Table 1: Comparative affinity (pKi) of darifenacin and other antimuscarinic compounds for human recombinant muscarinic receptor subtypes (M1-M5). Data are presented as mean values with the standard error of the mean (SEM) in parentheses.[1]
In vitro studies using human recombinant muscarinic receptor subtypes have demonstrated that darifenacin has a significantly greater affinity for the M3 receptor. Specifically, it exhibits a 9-fold and 12-fold greater affinity for M3 compared to M1 and M5 receptors, respectively, and a 59-fold greater affinity for M3 compared to both M2 and M4 receptors.[5][6]
| Tissue | Ki (nM) (95% CL) | Ki H (nM) (95% CL)* | % High Affinity Sites |
| Detrusor | 41.4 (32–52) | 0.19 (0.08-0.47) | 23 ± 2 |
| Mucosa | N/A | N/A | N/A |
Table 2: Radioligand binding characteristics of darifenacin in human bladder detrusor membranes. The data for darifenacin was better fitted to a two-site binding model. Ki represents the dissociation constant for the low-affinity site, and Ki H represents the high-affinity site.[7] N/A indicates that the data was not resolved into a two-site model in the mucosa in this particular study.
Experimental Protocols
The following section details a typical experimental protocol for determining the in vitro binding affinity of a compound like darifenacin for muscarinic receptor subtypes using a radioligand competition binding assay.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., darifenacin) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Materials and Reagents:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1][8]
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[1]
-
Test Compound: Darifenacin at various concentrations.
-
Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist at a high concentration.[1]
-
Assay Buffer: HEPES buffer (20 mM, pH 7.4).[1]
-
Scintillation Fluid.
-
Glass fiber filters.
-
Cell harvesting equipment.
-
Scintillation counter.
2. Cell Culture and Membrane Preparation:
-
Culture the specific CHO-K1 cell line expressing the target muscarinic receptor subtype under appropriate conditions.
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Binding Assay Protocol:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (darifenacin).
-
Add a fixed concentration of the radioligand ([³H]-NMS), typically at a concentration close to its dissociation constant (Kd).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).
-
Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of muscarinic receptors and the workflow of the radioligand binding assay.
Caption: Workflow of a radioligand competition binding assay.
Caption: Major signaling pathways of muscarinic receptor subtypes.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological characterization of muscarinic receptors in rabbit isolated iris sphincter muscle and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Unveiling the Stability of (+-)-Darifenacin: An In-depth Analysis of Degradation Under Stress
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Degradation Profile of (+-)-Darifenacin under Forced Stress Conditions.
This whitepaper provides a detailed examination of the chemical stability of the anticholinergic agent this compound under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Understanding the degradation profile of a drug substance is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document synthesizes available data on Darifenacin's behavior under hydrolytic, oxidative, thermal, and photolytic stress, offering valuable insights for formulation development, stability-indicating method development, and regulatory submissions.
Executive Summary
Forced degradation studies reveal that this compound is most susceptible to oxidative stress , leading to the formation of Darifenacin (B195073) N-oxide as the primary degradation product. The drug substance also exhibits a degree of lability under acidic and alkaline hydrolytic conditions , with the extent of degradation being dependent on the specific conditions of pH, temperature, and duration of exposure. In contrast, Darifenacin demonstrates considerable stability under thermal and photolytic stress . This guide presents a compilation of quantitative degradation data, detailed experimental protocols for stress testing, and proposed degradation pathways visualized through schematic diagrams.
Data Presentation: Quantitative Degradation of Darifenacin
The following table summarizes the quantitative data from forced degradation studies on Darifenacin, providing a comparative overview of its stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 1 M HCl | 7 days | 70°C | 25.2% | Acid, N-dealkylated and other minor degradants | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 7 days | 70°C | 31.1% | Acid, N-dealkylated and other minor degradants | [1] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Ambient | 20.5% | Darifenacin N-oxide (Impurity C) | [1][2] |
| Thermal Degradation | Solid State | 7 days | 70°C | No significant degradation | Not Applicable | [1] |
| Photolytic Degradation | UV light | 1 month | Ambient | No significant degradation | Not Applicable | [1] |
Note: The percentage of degradation can vary based on the specific experimental conditions and analytical methods used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on published literature for conducting forced degradation of Darifenacin.
Stability-Indicating HPLC Method
A common analytical technique for separating and quantifying Darifenacin and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 7.2 with ammonia (B1221849) solution) and a methanol/acetonitrile blend (e.g., 36% acetonitrile) in a 35:65 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 215 nm.[3]
-
Column Temperature: 25°C.[3]
Forced Degradation Procedures
a) Acid Hydrolysis:
-
Dissolve a known concentration of Darifenacin hydrobromide in 1 M hydrochloric acid.
-
Reflux the solution at 70°C for 7 days.[1]
-
Periodically withdraw samples, neutralize with a suitable base (e.g., 1 M sodium hydroxide), and dilute with the mobile phase to a known concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
b) Alkaline Hydrolysis:
-
Dissolve a known concentration of Darifenacin hydrobromide in 1 M sodium hydroxide.
-
Reflux the solution at 70°C for 7 days.[1]
-
Periodically withdraw samples, neutralize with a suitable acid (e.g., 1 M hydrochloric acid), and dilute with the mobile phase to a known concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
c) Oxidative Degradation:
-
Dissolve a known concentration of Darifenacin hydrobromide in 30% hydrogen peroxide.
-
Keep the solution at ambient temperature for 24 hours.[1]
-
Periodically withdraw samples, dilute with the mobile phase to a known concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
d) Thermal Degradation:
-
Expose the solid drug substance to a temperature of 70°C for 7 days in a thermostatically controlled oven.[1]
-
At the end of the study, dissolve a known amount of the sample in the mobile phase.
-
Analyze by the validated stability-indicating HPLC method.
e) Photolytic Degradation:
-
Expose the solid drug substance to UV light (as per ICH Q1B guidelines) for an extended period (e.g., 1 month).[1]
-
At the end of the study, dissolve a known amount of the sample in the mobile phase.
-
Analyze by the validated stability-indicating HPLC method.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways of Darifenacin and a typical experimental workflow for forced degradation studies.
Conclusion
This technical guide provides a consolidated overview of the stability and degradation profile of this compound under various stress conditions. The primary degradation pathway is through oxidation of the tertiary amine, leading to the formation of Darifenacin N-oxide. Hydrolysis under both acidic and alkaline conditions also leads to degradation, albeit to a lesser extent under the studied conditions. The drug substance is robust against thermal and photolytic stress. The information presented herein is intended to be a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of Darifenacin-containing pharmaceutical products. Further studies to fully elucidate the structures of all minor degradation products and to investigate their potential pharmacological or toxicological effects are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
The Stereoselective Saga of Darifenacin: An In-depth Technical Guide to its In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of darifenacin (B195073), with a specific focus on its enantiomeric properties. Darifenacin, a selective M3 muscarinic receptor antagonist, is clinically used for the treatment of overactive bladder. As a chiral molecule, it exists as (S)- and (R)-enantiomers. The commercially available product is the hydrobromide salt of the (S)-enantiomer, which is the pharmacologically active form. While extensive data is available for (S)-darifenacin, information regarding the in vivo disposition of the (R)-enantiomer is notably limited in publicly available literature. This guide synthesizes the current knowledge on the stereoselective aspects of darifenacin's journey through the body, presenting quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics of (S)-Darifenacin
(S)-darifenacin undergoes extensive first-pass metabolism, leading to low oral bioavailability.[1] It is highly bound to plasma proteins and is metabolized primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The pharmacokinetic parameters of (S)-darifenacin are influenced by the formulation, dose, and the patient's CYP2D6 genotype.[3]
Absorption and Distribution
Following oral administration of extended-release (ER) tablets, (S)-darifenacin is absorbed, with peak plasma concentrations (Cmax) achieved approximately 7 hours post-dose.[2] The absolute bioavailability of the 7.5 mg and 15 mg ER tablets is estimated to be 15.4% and 18.6%, respectively.[2] Steady state is typically reached after 6 days of once-daily dosing.[2] Food does not have a clinically significant effect on the pharmacokinetics of the ER formulation and it can be taken with or without meals.[4]
(S)-darifenacin is approximately 98% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1][2] The steady-state volume of distribution (Vd) is estimated to be around 165-276 L after intravenous administration, indicating extensive distribution into tissues.[2] Studies in animals suggest negligible penetration of the blood-brain barrier.[1]
Metabolism
The metabolism of (S)-darifenacin is extensive and occurs primarily in the liver.[1] The two major cytochrome P450 isoenzymes responsible for its metabolism are CYP2D6 and CYP3A4.[1][2] This leads to inter-individual variability in pharmacokinetics, particularly related to the genetic polymorphism of CYP2D6. Individuals can be classified as poor metabolizers (PMs), extensive metabolizers (EMs), or ultra-rapid metabolizers based on their CYP2D6 genotype. EMs who are homozygous (Hom-EM) or heterozygous (Het-EM) will have different metabolic capacities.[3]
The main metabolic pathways for darifenacin in all species studied are:
-
Monohydroxylation: Addition of a hydroxyl group.[4]
-
Oxidative dihydrobenzofuran ring opening: Cleavage of the dihydrobenzofuran ring structure.[4]
-
N-dealkylation: Removal of an alkyl group from the nitrogen atom.[4]
The major circulating metabolites are the products of hydroxylation and N-dealkylation; however, they do not contribute significantly to the overall clinical effect of the drug.[1] The primary hydroxylated metabolite is reported to be 50-fold less potent than the parent drug after correcting for in vivo protein binding.[5]
Excretion
Following oral administration, approximately 60% of the dose is excreted in the urine and 40% in the feces.[1] Unchanged darifenacin accounts for only a minor component of the radioactivity recovered in feces, indicating good absorption from the gastrointestinal tract.[4] Less than 3% of the administered dose is excreted as unchanged drug in the urine and feces combined.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for (S)-darifenacin from various studies.
Table 1: Single Dose Pharmacokinetics of (S)-Darifenacin Extended-Release (ER) Tablets
| Parameter | 7.5 mg ER Tablet | 15 mg ER Tablet | Reference |
| Cmax (ng/mL) | ~1.92 (at steady state) | ~5.08 (at steady state) | [6] |
| Tmax (hours) | ~7 | ~7 | [1] |
| AUC (ng*hr/mL) | ~27.9 (at steady state) | ~79.6 (at steady state) | [6] |
| Absolute Bioavailability (%) | 15.4 | 18.6 | [2] |
| Apparent Half-life (t½) (hours) | 11 to 13 | 11 to 13 | [6] |
Table 2: Influence of CYP2D6 Genotype on (S)-Darifenacin Exposure
| CYP2D6 Genotype | Relative Exposure Compared to Homozygous Extensive Metabolizers (Hom-EM) | Reference |
| Heterozygous Extensive Metabolizers (Het-EM) | 40% higher | [3] |
| Poor Metabolizers (PM) | 90% higher | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the clinical evaluation of (S)-darifenacin.
Population Pharmacokinetic Analysis
-
Objective: To describe the population pharmacokinetics of darifenacin and its hydroxylated metabolite and to identify sources of variability.[3]
-
Study Design: A pooled analysis of plasma concentration data from 18 studies, including 17 Phase 1 studies and one Phase 2 study, was conducted. The studies encompassed a wide range of doses (1-45 mg), formulations (intravenous, oral solution, immediate-release, and extended-release), and dosing schedules (single and multiple doses).[3]
-
Subjects: A total of 337 individuals, including healthy subjects and patients with overactive bladder, were included in the analysis.[3]
-
Sample Collection: Blood samples were collected at various time points after drug administration to determine plasma concentrations of darifenacin and its hydroxylated metabolite.[3]
-
Analytical Method: Plasma concentrations were determined using a validated Atmospheric Pressure Ionization-Mass Spectrometry method. The lower limits of quantification (LOQ) for darifenacin and its metabolite were 0.0586 nM and 0.113 nM, respectively.[3]
-
Data Analysis: Non-linear mixed-effects modeling (NONMEM) was used to develop a population pharmacokinetic model. The model described the pharmacokinetics of both darifenacin and its metabolite with a two-compartment disposition model with first-order absorption.[3] Covariates such as CYP2D6 genotype, age, gender, race, and co-administration of CYP inhibitors were evaluated for their influence on pharmacokinetic parameters.[3]
Bioavailability and Food Effect Studies
-
Objective: To determine the absolute bioavailability and the effect of food on the pharmacokinetics of darifenacin ER tablets.[1]
-
Study Design: These were typically open-label, single-dose, crossover studies in healthy volunteers.[1] For the absolute bioavailability study, subjects received a single oral dose of the ER tablet and a single intravenous dose of darifenacin on separate occasions. For the food-effect study, subjects received a single oral dose of the ER tablet under fed (high-fat meal) and fasted conditions.[1][4]
-
Subjects: Healthy male and female volunteers.
-
Sample Collection: Serial blood samples were collected over a specified period after dosing.
-
Analytical Method: Plasma concentrations of darifenacin were measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using non-compartmental methods. Statistical comparisons were made between the different treatment arms.
The Unexplored Territory: The (R)-Enantiomer
It is plausible that the metabolism of (R)-darifenacin is also mediated by CYP2D6 and CYP3A4, but the extent and stereoselectivity of these interactions are unknown. Stereoselectivity in drug metabolism is a common phenomenon, where enzymes may preferentially metabolize one enantiomer over the other, leading to differences in clearance and exposure.[7] Further research is warranted to elucidate the pharmacokinetic and metabolic profile of (R)-darifenacin to fully understand the stereoselective disposition of this compound.
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of (S)-darifenacin and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathways of (S)-darifenacin.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetics of (S)-darifenacin are well-characterized, demonstrating extensive metabolism primarily by CYP2D6 and CYP3A4, which contributes to its low bioavailability and inter-individual variability. The provided quantitative data and experimental protocols offer a solid foundation for researchers in the field. However, the significant knowledge gap regarding the in vivo pharmacokinetics and metabolism of the (R)-enantiomer highlights an important area for future investigation. A comprehensive understanding of the stereoselective disposition of darifenacin would provide a more complete picture of its pharmacology and could inform the development of future chiral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic modelling of darifenacin and its hydroxylated metabolite using pooled data, incorporating saturable first-pass metabolism, CYP2D6 genotype and formulation-dependent bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Darifenacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin (B195073) is a potent and selective muscarinic M3 receptor antagonist utilized in the management of overactive bladder. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture and specific stereochemistry. This technical guide provides a comprehensive analysis of the molecular structure and stereochemical properties of darifenacin, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Molecular Structure
Darifenacin possesses a complex molecular framework centered around a chiral pyrrolidine (B122466) ring, substituted with bulky lipophilic groups that are crucial for its pharmacological activity.
1.1. Chemical Identity
| Identifier | Value |
| Chemical Name | (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenyl-acetamide |
| Chemical Formula | C₂₈H₃₀N₂O₂ |
| Molecular Weight | 426.56 g/mol [1] |
| CAS Number | 133099-04-4[1] |
1.2. Key Structural Features
The darifenacin molecule is characterized by several key functional and structural motifs:
-
Pyrrolidine Ring: A central five-membered saturated heterocycle containing a nitrogen atom. The stereocenter at the 3-position is critical for its selective receptor binding.
-
Diphenylacetamide Moiety: Two phenyl groups and an acetamide (B32628) group are attached to a quaternary carbon, which is directly bonded to the 3-position of the pyrrolidine ring. This bulky, lipophilic group contributes significantly to the molecule's affinity for the muscarinic receptor.
-
Dihydrobenzofuran Ethyl Side Chain: A 2,3-dihydrobenzofuran (B1216630) ring connected via an ethyl linker to the nitrogen atom of the pyrrolidine ring. This portion of the molecule also plays a vital role in receptor interaction.
Stereochemistry
Darifenacin is a chiral molecule, and its pharmacological activity is enantiomer-specific.
2.1. Chiral Center and Absolute Configuration
Darifenacin has a single stereocenter located at the C3 position of the pyrrolidine ring. The therapeutically active enantiomer possesses the (S)-configuration.[2] The (R)-enantiomer is considered an impurity and exhibits significantly lower pharmacological activity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of darifenacin is presented below.
3.1. Physicochemical Properties
| Property | Value | Reference |
| pKa | 9.2 | [3] |
| logP | 4.5 | [4] |
| Aqueous Solubility | 2.98 x 10⁻⁴ g/L | [4] |
| Melting Point | 229–236 °C | [5] |
3.2. Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.20-7.37 (m, 10H, Ar-H), 7.02 (s, 1H, Ar-H), 6.86 (d, J=8.1 Hz, 1H, Ar-H), 6.65 (d, J=8.1 Hz, 1H, Ar-H), 5.58-5.78 (br s, 2H, NH₂), 4.53 (t, J=8.7 Hz, 2H, O-CH₂), 3.88-3.92 (m, 1H), 3.70 (m, 1H), 3.46-3.54 (m, 1H), 2.81-3.28 (m, 7H), 2.13-2.17 (m, 1H).[1] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 175.13 (C=O), 159.07, 142.09, 141.90, 128.90, 128.85, 128.64, 128.52, 127.92, 127.66, 127.53, 127.50, 125.10, 109.19 (Ar-C), 71.09 (O-CH₂), 62.60, 56.81, 56.14, 55.73, 43.38, 30.98, 29.41, 27.79.[1] |
| Infrared (KBr, cm⁻¹) | 3467, 3211 (N-H stretching), 1668 (C=O stretching).[1] |
| Mass Spectrometry | Protonated molecular ion peak at m/z 427.[1] |
Mechanism of Action and Signaling Pathway
Darifenacin functions as a competitive antagonist of the muscarinic M3 receptor.[2] This receptor is the primary mediator of acetylcholine-induced smooth muscle contraction in the urinary bladder. By blocking the M3 receptor, darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.
The binding of acetylcholine (B1216132) to the M3 receptor, a Gq-protein coupled receptor, typically activates the phospholipase C (PLC) pathway. Darifenacin's antagonism of the M3 receptor inhibits this downstream signaling cascade, which includes the inhibition of phosphorylation of key signaling molecules like p38, ERK1/2, and Akt.[6]
Caption: Darifenacin's antagonistic action on the M3 muscarinic receptor signaling pathway.
Experimental Protocols
5.1. Synthesis of (S)-Darifenacin
The synthesis of darifenacin typically involves the condensation of two key intermediates: 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562).
Protocol:
-
To a solution of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine-L(+)-tartrate in a suitable solvent (e.g., acetonitrile), add an appropriate base such as potassium carbonate.
-
Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran to the reaction mixture.
-
Heat the mixture under reflux for a specified period (e.g., 2-4 hours) and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic layer with water.[7]
-
Dry the organic phase over a suitable drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain crude darifenacin.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., diisopropyl ether or acetone) to yield pure darifenacin.[7]
-
For the preparation of the hydrobromide salt, dissolve the darifenacin base in a solvent like acetone (B3395972) and treat with aqueous hydrobromic acid.[7]
5.2. Determination of Enantiomeric Purity by HPLC
A chiral High-Performance Liquid Chromatography (HPLC) method is employed to separate and quantify the (S)- and (R)-enantiomers of darifenacin.
Protocol:
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Employ a chiral column, such as a Daicel CROWNPAK CR(+) (5 μm, 4.0 × 150 mm) column.[8]
-
Mobile Phase: Prepare a mobile phase consisting of an aqueous acidic solution (e.g., 70% HClO₄, pH 2.5) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 90:10 v/v).[8]
-
Flow Rate: Set the flow rate to a constant value, for example, 0.8 mL/min.[8]
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 286 nm.[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the darifenacin sample in the mobile phase to a known concentration.
-
Injection: Inject a defined volume of the sample solution into the HPLC system.
-
Data Analysis: The (S)- and (R)-enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the respective enantiomer, allowing for the determination of enantiomeric purity.
Caption: Workflow for the determination of darifenacin's enantiomeric purity by HPLC.
5.3. Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of darifenacin for the M3 muscarinic receptor.
Protocol:
-
Receptor Preparation: Prepare cell membranes expressing the human M3 muscarinic receptor.
-
Radioligand: Use a suitable radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), as the tracer.
-
Assay Buffer: Prepare an appropriate buffer for the binding reaction (e.g., phosphate-buffered saline).
-
Competition Assay:
-
In a series of tubes or a microplate, add a fixed concentration of the M3 receptor preparation and the radioligand.
-
Add increasing concentrations of unlabeled darifenacin to displace the radioligand from the receptor.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known M3 antagonist like atropine).
-
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a technique like filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the darifenacin concentration. The concentration of darifenacin that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The molecular structure and stereochemistry of darifenacin are intricately designed to achieve high affinity and selectivity for the M3 muscarinic receptor. The (S)-configuration at the C3 position of the pyrrolidine ring is paramount for its therapeutic activity. The combination of the bulky diphenylacetamide group and the dihydrobenzofuran ethyl side chain ensures optimal interaction with the receptor binding pocket. A thorough understanding of these structural and stereochemical features, supported by robust analytical and experimental methodologies, is essential for the continued development and quality control of this important therapeutic agent.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. kfs.edu.eg [kfs.edu.eg]
- 4. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dissolution Rate Enhancement, Design and Development of Buccal Drug Delivery of Darifenacin Hydroxypropyl β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 8. Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations [agris.fao.org]
The Discovery and Development of Darifenacin (UK-88,525): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of darifenacin (B195073) (formerly UK-88,525), a selective M3 muscarinic receptor antagonist. The document details its pharmacological profile, key experimental protocols used in its evaluation, and a summary of its clinical development for the treatment of overactive bladder (OAB).
Introduction: The Quest for a Uroselective Antimuscarinic Agent
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The primary therapeutic approach has been the use of antimuscarinic drugs to block the action of acetylcholine (B1216132) on muscarinic receptors in the detrusor muscle of the bladder. However, the lack of receptor subtype selectivity of early agents often led to undesirable side effects such as dry mouth, constipation, and blurred vision, due to the blockade of muscarinic receptors in other tissues.
This clinical need spurred the search for a more "uroselective" agent, targeting the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contractions[1]. Darifenacin, identified by Pfizer scientists under the code UK-88,525, emerged from this research as a potent and selective M3 receptor antagonist[2][3].
Preclinical Discovery and Lead Optimization
The development of darifenacin focused on identifying a compound with high affinity for the M3 receptor while minimizing activity at other muscarinic subtypes, particularly M1 and M2, which are associated with central nervous system and cardiac side effects, respectively[1][4].
Chemical Synthesis
The synthesis of darifenacin, specifically (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, involves a multi-step process. A common synthetic route involves the reaction of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile[5].
Synthesis Workflow
Caption: Synthetic pathway for darifenacin.
In Vitro Pharmacology: Receptor Binding and Functional Selectivity
The cornerstone of darifenacin's preclinical profile is its high affinity and selectivity for the M3 muscarinic receptor. This was established through a series of in vitro experiments.
Radioligand binding assays were crucial in determining the affinity of darifenacin for the five human muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (mean ± SEM) |
| M1 | 8.2 (0.04)[6] |
| M2 | 7.4 (0.1)[6] |
| M3 | 9.1 (0.1)[6] |
| M4 | 7.3 (0.1)[6] |
| M5 | 8.0 (0.1)[6] |
These data demonstrate that darifenacin has a significantly higher affinity for the M3 receptor compared to the other subtypes, with approximately 9-fold and 59-fold selectivity over M1 and M2 receptors, respectively[7].
Experimental Protocol: Radioligand Binding Assay
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 muscarinic receptors[6].
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist[6].
-
Assay Buffer: 20 mM HEPES, pH 7.4[6].
-
Procedure:
-
Cell membranes expressing the receptor subtypes are incubated with a fixed concentration of [³H]-NMS (0.1-0.4 nM)[6].
-
Increasing concentrations of darifenacin (or other competing ligands) are added to displace the radioligand[6].
-
Non-specific binding is determined in the presence of a high concentration (1 µM) of a non-labeled antagonist like atropine[6].
-
After incubation (e.g., at 20°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters[8].
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation[6].
-
Functional assays in isolated tissues confirmed darifenacin's M3-mediated activity and its selectivity. In guinea pig ileum, trachea, and bladder, darifenacin potently inhibited M3 receptor-mediated smooth muscle contractions[4].
M3 Receptor Signaling Pathway
Caption: Darifenacin's mechanism of action.
In Vivo Preclinical Studies
Animal models were instrumental in evaluating the in vivo efficacy and selectivity of darifenacin.
Experimental Protocol: Rabbit Model of Overactive Bladder
-
Animal Model: New Zealand white rabbits of both sexes[9].
-
Induction of OAB: A ligature is placed around the urethra, distal to the bladder, to induce bladder instability[9].
-
Anesthesia and Monitoring: Animals are anesthetized, and the carotid artery is cannulated for blood pressure monitoring. The bladder is catheterized for pressure monitoring and cystometry[9].
-
Drug Administration: Darifenacin is administered intravenously at escalating doses (e.g., 0.003, 0.01, 0.03, 0.09 mg/kg)[9].
-
Efficacy Endpoints: The primary endpoints are the frequency and amplitude of non-voiding bladder contractions. Other parameters, such as the contractile response to intra-arterial acetylcholine, are also measured[9].
In such models, darifenacin demonstrated a potent inhibition of OAB frequency with a significantly lesser effect on the amplitude of contractions[9].
Clinical Development
The clinical development of darifenacin involved a series of Phase I, II, and III trials to establish its pharmacokinetic profile, efficacy, and safety in humans.
Pharmacokinetics and Metabolism
Table 2: Key Pharmacokinetic Parameters of Darifenacin (Extended-Release Formulation)
| Parameter | Value |
| Bioavailability | 15-19% (dose-dependent)[7] |
| Protein Binding | ~98% (primarily to alpha-1-acid-glycoprotein)[7] |
| Metabolism | Hepatic, primarily by CYP2D6 and CYP3A4[7] |
| Elimination Half-life | 13-19 hours[7] |
| Excretion | ~60% in urine, ~40% in feces (as metabolites) |
Darifenacin undergoes extensive first-pass metabolism, which accounts for its relatively low bioavailability[7]. The main metabolic pathways are monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation[6].
Clinical Efficacy: Phase III Trials
Multiple Phase III, randomized, double-blind, placebo-controlled trials established the efficacy of darifenacin in treating OAB. A pooled analysis of three such studies provides a comprehensive view of its clinical effects[10].
Experimental Protocol: Representative Phase III Clinical Trial (e.g., NCT00171184)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study[11].
-
Patient Population: Patients (e.g., aged ≥ 65 years) with symptoms of OAB for at least six months, including a specified frequency of urge urinary incontinence episodes and micturitions[2][11].
-
Treatment: Patients are randomized to receive once-daily oral treatment with darifenacin (e.g., 7.5 mg with an option to titrate to 15 mg) or a matching placebo for a duration of, for example, 12 weeks[12].
-
Primary Efficacy Endpoint: Change from baseline in the number of urge urinary incontinence episodes per week[11].
-
Secondary Efficacy Endpoints: Changes in micturition frequency, urgency episodes, and volume voided per micturition. Quality of life assessments are also included[10][11].
-
Data Collection: Patients typically record OAB symptoms in electronic or paper diaries[10].
Clinical Trial Workflow
Caption: Phase III clinical trial workflow.
Table 3: Summary of Efficacy Results from a Pooled Analysis of Phase III Trials
| Efficacy Endpoint | Darifenacin 7.5 mg (Median % Change) | Darifenacin 15 mg (Median % Change) | Placebo (Median % Change) |
| Incontinence Episodes/week | -68.4% | -76.8% | Data not specified in source |
| Urgency Episodes/day | Significant decrease | Significant decrease | Data not specified in source |
| Micturition Frequency/day | Significant decrease | Significant decrease | Data not specified in source |
| *p < 0.01 vs placebo[10] |
These trials consistently demonstrated that darifenacin, at doses of 7.5 mg and 15 mg once daily, provides statistically significant and clinically meaningful reductions in the symptoms of OAB compared to placebo[10].
Safety and Tolerability
The most common adverse events reported in clinical trials with darifenacin were dry mouth and constipation, which are consistent with its antimuscarinic mechanism of action[10]. The incidence of central nervous system and cardiovascular adverse events was comparable to that of placebo, supporting the preclinical data on its M1/M2-sparing profile[10].
Conclusion
The discovery and development of darifenacin (UK-88,525) represent a targeted approach to drug design, aiming to improve the therapeutic index of antimuscarinic agents for overactive bladder. By achieving a high degree of selectivity for the M3 muscarinic receptor, darifenacin demonstrated a favorable efficacy and safety profile in preclinical and clinical studies. This technical guide has outlined the key milestones and scientific data that underpinned its journey from a promising lead compound to an approved therapeutic option for patients with OAB.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ics.org [ics.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The effect of darifenacin on overactive bladders in female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scilit.com [scilit.com]
The Uroselectivity of Darifenacin: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin (B195073) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, developed for the treatment of overactive bladder (OAB). The therapeutic rationale for OAB treatment hinges on antagonizing the M3 receptors in the detrusor muscle of the bladder, which are primarily responsible for involuntary contractions. However, the clinical utility of antimuscarinic agents is often limited by systemic side effects, such as dry mouth, which results from the blockade of M3 receptors in the salivary glands.
"Uroselectivity" refers to a drug's preferential ability to inhibit bladder function over functions in other organs, particularly the salivary glands. An ideal uroselective agent would exhibit high efficacy in the bladder with minimal systemic adverse effects. This technical guide provides an in-depth review of the preclinical data that have characterized the uroselectivity profile of darifenacin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pharmacological pathways and experimental designs. Preclinical studies have demonstrated that darifenacin is a potent antagonist at M1, M3, and M5 muscarinic receptors and was considered to be a "uroselective" antimuscarinic based on this early data[1].
Receptor Binding Affinity: The Foundation of M3 Selectivity
The initial step in assessing the selectivity of a muscarinic antagonist is to determine its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through in vitro radioligand binding assays using cell lines expressing recombinant human receptors.
Darifenacin demonstrates a significantly higher affinity for the M3 receptor subtype compared to the other four subtypes. In vitro studies have shown that darifenacin has an up to 59-fold higher selectivity for M3 receptors relative to other muscarinic receptor subtypes[2][3][4]. This M3-selective profile is the primary basis for its anticipated uroselectivity, as both bladder contraction and salivary secretion are predominantly mediated by M3 receptors[5][6].
Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (vs. M3) |
| M1 | ~8.2 | 9-fold lower than M3[7] |
| M2 | ~7.3 | 59-fold lower than M3[7] |
| M3 | ~9.1 [8] | - |
| M4 | ~7.3 | 59-fold lower than M3[7] |
| M5 | ~8.1 | 12-fold lower than M3[7] |
| Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity ratios are derived from Ki values. |
Experimental Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of darifenacin for human muscarinic receptor subtypes (M1-M5).
-
Preparation of Membranes: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes[9].
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [N-methyl-³H]scopolamine ([³H]NMS), is used to label the receptors[9].
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes in a suitable buffer.
-
Increasing concentrations of the unlabeled competitor drug (darifenacin) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of darifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
In Vitro Functional Assays: Tissue-Level Selectivity
While binding affinity indicates receptor preference, functional assays using isolated tissues are crucial for understanding how this translates into a physiological response. These experiments assess the ability of an antagonist to inhibit agonist-induced contractions in smooth muscle preparations from the target organ (bladder) and a key side-effect organ (salivary gland).
Studies have shown that darifenacin potently inhibits M3 receptor-mediated responses in various smooth muscle preparations, including the guinea pig ileum, trachea, and bladder, with pA2 values ranging from 8.66 to 9.4[8]. Interestingly, some preclinical data suggest that darifenacin also exhibits functional selectivity for the urinary bladder over the salivary gland[8]. However, other studies comparing multiple antimuscarinics found that darifenacin's inhibitory effects were more potent in the parotid gland than in the bladder, while drugs like tolterodine (B1663597) showed the opposite profile[9]. A study in rats also indicated that while solifenacin (B1663824) and tolterodine showed functional selectivity for the bladder over the salivary gland, darifenacin did not[10].
Table 2: Functional Potency of Darifenacin in Isolated Tissues
| Tissue Preparation | Agonist | Measured Parameter | Potency (pA2 / pKi) | Reference |
| Guinea Pig Bladder | Carbachol (B1668302) | Contraction | 9.4 | [8] |
| Guinea Pig Ileum | Carbachol | Contraction | 8.66 | [8] |
| Rat Bladder Smooth Muscle Cells | Carbachol | Ca2+ Increase | ~7.9 (Calculated from IC50) | [10] |
| Rat Salivary Gland Cells | Carbachol | Ca2+ Increase | ~7.6 (Calculated from IC50) | [10] |
| Porcine Detrusor | Carbachol | Contraction | pKD: 7.95 ± 1.19 | [11] |
| Note: pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. pKD is the negative logarithm of the dissociation constant. |
M3 Receptor Signaling Pathway in Bladder Smooth Muscle
Caption: M3 receptor signaling cascade in detrusor smooth muscle and its inhibition by darifenacin.
Experimental Protocol: Isolated Organ Bath Assay
Objective: To determine the functional potency of darifenacin in inhibiting agonist-induced contractions of bladder smooth muscle.
-
Tissue Dissection: Animals (e.g., guinea pigs, rats, pigs) are euthanized, and the urinary bladder is excised. Longitudinal strips of the detrusor muscle are carefully dissected in cold, oxygenated physiological salt solution (e.g., Krebs-bicarbonate solution)[12].
-
Mounting: The tissue strips are mounted in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O₂, 5% CO₂)[12]. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with periodic washing.
-
Cumulative Concentration-Response Curve:
-
A muscarinic agonist (e.g., carbachol) is added to the bath in a cumulative manner to establish a baseline concentration-response curve.
-
The tissue is then washed, and after a recovery period, it is incubated with a fixed concentration of darifenacin for a set time (e.g., 30 minutes)[12].
-
The cumulative addition of the agonist is repeated in the presence of the antagonist.
-
-
Data Analysis: The antagonist's effect is quantified by the rightward shift it causes in the agonist's concentration-response curve. The pA2 value is calculated using a Schild plot analysis, providing a measure of the antagonist's potency.
In Vivo Animal Models: Assessing Integrated Uroselectivity
In vivo models are essential for evaluating the overall pharmacological effect of a drug in a living system, where factors like absorption, distribution, metabolism, and excretion play a role. To assess uroselectivity, these studies typically involve the simultaneous measurement of a drug's effect on bladder activity and salivation in anesthetized or conscious animals.
In an anesthetized rabbit model, darifenacin demonstrated functional selectivity for the urinary bladder over the salivary gland. The study calculated a urinary bladder versus salivary selectivity ratio of 2.3 for darifenacin, which was higher than that observed for oxybutynin (B1027) (0.6), tolterodine (1.1), and solifenacin (1.7) in the same model[13]. Conversely, a study in anesthetized rats reported that darifenacin, unlike solifenacin and tolterodine, did not show functional selectivity for the urinary bladder[10]. These differing results highlight the importance of the animal model chosen for preclinical evaluation. In conscious dogs, darifenacin was shown to inhibit intestinal motility at doses lower than those required to inhibit salivary secretion, further supporting its M3-selective profile in vivo[8].
Table 3: In Vivo Uroselectivity of Darifenacin in Animal Models
| Animal Model | Method | Bladder Effect (ED50) | Salivary Effect (ED50) | Bladder vs. Salivary Selectivity Ratio | Reference |
| Anesthetized Rabbit | Carbachol-induced intravesical pressure and salivation | Not specified | Not specified | 2.3 ± 0.5 | [13] |
| Anesthetized Rat | Carbachol-induced intravesical pressure and salivation | Not specified | Not specified | No functional selectivity observed | [10] |
| Conscious Dog | - | Inhibited intestinal motility | Higher dose needed to inhibit salivation | Qualitative selectivity observed | [8] |
| Note: The selectivity ratio is typically calculated as ED50 (salivation) / ED50 (bladder pressure). A ratio > 1 indicates functional selectivity for the bladder. |
Workflow for In Vivo Uroselectivity Assessment
Caption: Experimental workflow for assessing in vivo uroselectivity in an anesthetized animal model.
Experimental Protocol: In Vivo Anesthetized Rabbit Model
Objective: To determine the in vivo functional selectivity of darifenacin for the urinary bladder versus the salivary gland.
-
Animal Preparation: A rabbit is anesthetized, and catheters are placed in the femoral vein for intravenous (i.v.) drug administration and in a femoral artery for intra-arterial (i.a.) agonist injection and blood pressure monitoring[13].
-
Bladder Pressure Measurement: The urinary bladder is catheterized via the urethra, and the catheter is connected to a pressure transducer to continuously record intravesical pressure[13].
-
Saliva Collection: The submandibular salivary duct is cannulated, and secreted saliva is collected on a pre-weighed cotton swab. The weight change is measured to quantify the amount of saliva[13].
-
Experimental Procedure:
-
A baseline response is established by administering an i.a. injection of a muscarinic agonist like carbachol (e.g., 1.5 µg/kg) and simultaneously recording the increase in intravesical pressure and the weight of secreted saliva[13].
-
After the response returns to baseline, increasing doses of darifenacin are administered i.v.
-
Following each dose of darifenacin, the carbachol challenge is repeated to measure the degree of inhibition of both the bladder and salivary responses.
-
-
Data Analysis: Dose-response curves are constructed for the inhibition of carbachol-induced bladder contraction and salivation. The ED50 (the dose of antagonist causing 50% inhibition of the maximal response) is calculated for each effect. The uroselectivity ratio is then determined by dividing the ED50 for salivation by the ED50 for bladder pressure.
Conclusion
The preclinical evaluation of darifenacin provides a clear pharmacological basis for its use in overactive bladder. Receptor binding studies firmly establish its high affinity and selectivity for the M3 muscarinic receptor subtype over M1, M2, M4, and M5 subtypes[2][7][8]. This M3 selectivity is the cornerstone of its intended therapeutic action.
In vitro functional assays and in vivo animal models have been employed to translate this receptor selectivity into tissue-level uroselectivity. While some models, such as the anesthetized rabbit, demonstrate a favorable functional selectivity for the bladder over the salivary gland[13], other preclinical studies, particularly in rats, have not shown this advantage over other antimuscarinics[10]. This highlights the species- and model-dependent nature of preclinical uroselectivity assessments. Despite promising animal data suggesting uroselectivity, this has not been fully confirmed in clinical trials, where dry mouth and constipation remain common side effects[1][5][6]. Nonetheless, the robust preclinical data package defines darifenacin as a potent, M3-selective antagonist, providing a strong rationale for its efficacy in modulating detrusor overactivity.
References
- 1. Darifenacin: another antimuscarinic for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICS 2024 Abstract #742 Could darifenacin inhibit contractions in the urinary bladder through mechanisms other than its interaction with muscarinic receptors? [ics.org]
- 13. researchgate.net [researchgate.net]
(+/-)-Darifenacin: A Technical Guide for Non-Urological Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (+/-)-Darifenacin, a selective M3 muscarinic receptor antagonist, for its application in non-urological research. The document details its pharmacological properties, key experimental data, and relevant methodologies to support further scientific investigation.
Core Pharmacological Profile
Darifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its primary mechanism of action involves the selective blockade of the M3 receptor subtype.[2][3] M3 receptors are Gq/11 protein-coupled receptors that, upon activation by acetylcholine, stimulate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, causing smooth muscle contraction and glandular secretion.[1][4] Darifenacin's high affinity for the M3 receptor subtype makes it a valuable tool for investigating the role of this receptor in various physiological and pathophysiological processes outside of the urinary bladder.[2][5]
In vitro studies utilizing human recombinant muscarinic receptor subtypes have quantified Darifenacin's selectivity. It demonstrates a significantly higher affinity for the M3 receptor compared to the M1, M2, M4, and M5 subtypes.[6][7] This selectivity profile is crucial for minimizing off-target effects, particularly those mediated by M1 receptors in the central nervous system and M2 receptors in the heart.[5][7]
Quantitative Pharmacological Data
The binding affinities of Darifenacin and other common muscarinic antagonists for the five human muscarinic receptor subtypes are summarized below. This data is essential for designing experiments and interpreting results in the context of receptor selectivity.
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists for Human Recombinant Receptors (M1-M5)
| Compound | pKi M1 | pKi M2 | pKi M3 | pKi M4 | pKi M5 | M3 Selectivity Ratio (over M2) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 50.1 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | 3.2 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | 12.6 |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 | 10.0 |
| Trospium | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | 1.3 |
| Data sourced from a study using CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[6] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. M3 Selectivity Ratio is calculated as Ki(M2)/Ki(M3). |
Table 2: Darifenacin Binding Affinities (Ki) in Human Bladder Tissue
| Tissue | High Affinity Ki (nM) | % High Affinity Sites | Low Affinity Ki (nM) |
| Detrusor | 0.19 | 23% | 41.4 |
| Mucosa | Not specified | 21% | Not specified |
| Data from radioligand binding studies on human bladder tissue. The high-affinity binding corresponds to the M3 receptor.[8] |
Signaling Pathways and Visualizations
The following diagrams illustrate the M3 muscarinic receptor signaling pathway antagonized by Darifenacin and a logical workflow for assessing its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
Methodological & Application
Application Notes and Protocols for Darifenacin Hydrobromide in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darifenacin (B195073) hydrobromide is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2][3][4][5][6][7]. The M3 receptor plays a crucial role in mediating smooth muscle contraction, particularly in the urinary bladder, and is a key target in the treatment of overactive bladder[3][4][5]. In a cellular context, the binding of acetylcholine to M3 receptors activates phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium, resulting in muscle contraction[2]. By competitively blocking this receptor, darifenacin effectively inhibits these downstream signaling events[3]. These application notes provide a detailed protocol for the dissolution of darifenacin hydrobromide for use in in vitro cell culture assays, along with information on its stability and mechanism of action.
Data Presentation: Solubility and Storage
The solubility of darifenacin hydrobromide can vary depending on the solvent and the supplier. It is crucial to use fresh, high-purity solvents to ensure optimal dissolution. The following table summarizes the solubility of darifenacin hydrobromide in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 2 - 117 | 3.94 - 230.56 | Moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh, anhydrous DMSO. The significant range may be due to differences in purity or hydration state. |
| Ethanol | ~0.3 | ~0.59 | Some sources report it as insoluble, indicating very low solubility. |
| Dimethylformamide (DMF) | ~3 | ~5.91 | Purge the solvent with an inert gas before use. |
| Water | Insoluble | - | Sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in DMF and then dilute with the aqueous buffer of choice. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~0.98 | This method can be used to achieve a higher concentration in an aqueous buffer system. |
Storage and Stability:
-
Solid Form: Darifenacin hydrobromide powder is stable for at least two to four years when stored at -20°C[1][8].
-
Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C for up to one year[9][10]. For shorter periods, storage at -20°C for up to one month is acceptable[9][10]. To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles[9][10].
-
Aqueous Solutions: It is not recommended to store aqueous solutions of darifenacin hydrobromide for more than one day[1][8].
Experimental Protocol: Preparation of Darifenacin Hydrobromide Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of darifenacin hydrobromide in DMSO.
Materials:
-
Darifenacin hydrobromide (MW: 507.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of darifenacin hydrobromide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of darifenacin hydrobromide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg of the compound.
-
Dissolution:
-
Add the weighed darifenacin hydrobromide to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM stock solution from 5.07 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but ensure the vial is tightly capped.
-
-
Sterilization (Optional): If required for your cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[9][10].
-
Working Solution Preparation:
To prepare a working solution for your cell culture assay, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Perform a vehicle control experiment with the same final concentration of DMSO to account for any solvent effects.
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. Pharmaceutical Insights: darifenacin hydrobromide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Articles [globalrx.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
Application Notes: Recommended Solvents for In Vivo Darifenacin Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin (B195073) is a potent and selective M3 muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). In preclinical in vivo research, particularly in rat models, the selection of an appropriate administration vehicle is paramount. An ideal solvent must ensure the solubility and stability of darifenacin, facilitate accurate dosing, and exhibit minimal physiological or toxicological effects that could confound experimental results. This document provides detailed notes and protocols for the preparation of darifenacin formulations for oral and intravenous administration in rats, based on its physicochemical properties and established experimental practices.
Physicochemical Properties of Darifenacin Hydrobromide
Understanding the physicochemical characteristics of the active pharmaceutical ingredient is the foundation for selecting a suitable solvent. Darifenacin is a basic and moderately lipophilic compound.
Table 1: Physicochemical Data for Darifenacin Hydrobromide
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁BrN₂O₂ | [1] |
| Molecular Weight | 507.46 g/mol | [1] |
| pKa (strongest basic) | 9.2 | [1] |
| Water Solubility (37°C) | 6.03 mg/mL | [1] |
| Appearance | White to almost white crystalline powder | [2] |
The basic nature of darifenacin (pKa 9.2) and its moderate aqueous solubility influence the formulation strategy. While it can be dissolved in aqueous solutions, for suspension formulations, a suspending agent is recommended to ensure dose uniformity.
Recommended Solvents and Formulations
The choice of solvent is dictated by the route of administration. For darifenacin, the most common routes in rat studies are oral (PO) and intravenous (IV).
Oral Administration
For oral gavage, a simple aqueous suspension is often sufficient and well-tolerated. Due to darifenacin's solubility characteristics, using a suspending agent is best practice to ensure a homogenous dose administration.
Table 2: Recommended Vehicle for Oral (PO) Administration
| Vehicle | Composition | Max Darifenacin Conc. | Species | Rationale & Notes |
| 0.5% (w/v) Methylcellulose (B11928114) in Water | 0.5 g methylcellulose in 100 mL purified water | ≥ 5 mg/mL | Rat | Standard, non-toxic, and inert suspending vehicle for oral gavage. Prevents sedimentation of the compound. |
Intravenous Administration
For intravenous administration, the formulation must be a sterile, isotonic, clear solution to prevent embolism and minimize irritation. Given darifenacin hydrobromide's water solubility, sterile saline is an appropriate and commonly used vehicle.
Table 3: Recommended Vehicle for Intravenous (IV) Administration
| Vehicle | Composition | Max Darifenacin Conc. | Species | Rationale & Notes |
| Sterile Saline | 0.9% (w/v) Sodium Chloride in WFI | ~ 1 mg/mL | Rat | Standard isotonic vehicle for IV injections. A study in Sprague-Dawley rats administered darifenacin intravenously at 0.1 mg/kg, consistent with the use of a saline solution[3]. |
WFI: Water for Injection
Experimental Protocols
Protocol 1: Preparation of Darifenacin Suspension for Oral Gavage (Target: 1 mg/mL)
Objective: To prepare a 10 mL homogenous suspension of darifenacin (1 mg/mL) in 0.5% methylcellulose for oral administration to rats.
Materials:
-
Darifenacin Hydrobromide (10 mg)
-
Methylcellulose (low viscosity, e.g., 400 cP) (50 mg)
-
Purified water (e.g., Milli-Q or equivalent)
-
15 mL conical tube or glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula and weighing paper
-
Graduated cylinder
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle:
-
Weigh 50 mg of methylcellulose and add it to a beaker.
-
Measure 10 mL of purified water.
-
Heat approximately 5 mL (half the volume) of the water to 60-80°C.
-
Add the hot water to the methylcellulose powder and stir vigorously to create a uniform dispersion.
-
Add the remaining 5 mL of cold water to the dispersion and continue stirring.
-
Place the beaker on a magnetic stirrer in a cold room or on ice and stir until the solution becomes clear and viscous. This may take 30-60 minutes.
-
-
Prepare Darifenacin Suspension:
-
Accurately weigh 10 mg of darifenacin hydrobromide.
-
Transfer the powder to a 15 mL tube.
-
Add a small volume (~1 mL) of the prepared 0.5% methylcellulose vehicle to the darifenacin powder.
-
Create a smooth, uniform paste by triturating with a spatula or vortexing. This step is crucial to prevent clumping.
-
Gradually add the remaining methylcellulose vehicle to the paste in small portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.
-
Place a small stir bar in the tube and stir the suspension continuously on a magnetic stirrer for at least 15 minutes before dosing to ensure homogeneity.
-
Note: Continue to stir the suspension during the dosing procedure to prevent settling.
-
Protocol 2: Preparation of Darifenacin Solution for Intravenous Injection (Target: 0.1 mg/mL)
Objective: To prepare a 10 mL sterile solution of darifenacin (0.1 mg/mL) in 0.9% saline for intravenous administration to rats.
Materials:
-
Darifenacin Hydrobromide (1 mg)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile 10 mL vial
-
Sterile syringe (e.g., 10 mL)
-
Sterile 0.22 µm syringe filter
-
Laminar flow hood or sterile environment
-
Analytical balance
Procedure:
-
Aseptic Preparation: Perform all steps within a laminar flow hood using aseptic techniques to ensure sterility.
-
Dissolution:
-
Accurately weigh 1 mg of darifenacin hydrobromide and place it in a sterile 10 mL vial.
-
Using a sterile syringe, draw up 10 mL of sterile 0.9% saline.
-
Inject the saline into the vial containing the darifenacin powder.
-
Gently swirl or vortex the vial until the darifenacin is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterile Filtration (Recommended):
-
Using a new sterile syringe, draw up the entire volume of the darifenacin solution from the vial.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully filter the solution into a final sterile, empty vial. This step removes any potential microbial contamination or undissolved microparticulates.
-
-
Labeling and Storage:
-
Clearly label the final vial with the compound name, concentration, vehicle, and date of preparation.
-
Store at 2-8°C and protect from light. It is recommended to use the solution within 24 hours of preparation.
-
Visualization of Pathways and Workflows
Darifenacin Mechanism of Action
Darifenacin acts as a competitive antagonist at the M3 muscarinic receptor. This blockade prevents acetylcholine (B1216132) (ACh) from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction in the bladder.
Caption: Darifenacin competitively blocks the M3 receptor, inhibiting bladder contraction.
Experimental Workflow for In Vivo Study
A typical workflow for administering darifenacin to rats involves careful preparation, administration, and subsequent observation for desired effects and potential adverse reactions.
Caption: A standard workflow for an in vivo darifenacin study in rats.
References
Chiral Separation of Darifenacin Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chiral separation of darifenacin (B195073) enantiomers using High-Performance Liquid Chromatography (HPLC). Darifenacin, a potent M3 muscarinic receptor antagonist, is a chiral molecule where the (S)-enantiomer is the active pharmaceutical ingredient used for the treatment of overactive bladder.[1][2][3] The quantitative determination of the enantiomeric purity of darifenacin is a critical aspect of quality control in its development and manufacturing.[4]
This application note details two distinct HPLC methods for the effective separation of (S)-darifenacin and its enantiomeric impurity, (R)-darifenacin: a reversed-phase method employing a crown ether-based chiral stationary phase and a normal-phase method utilizing a polysaccharide-based chiral stationary phase.
Quantitative Data Summary
The following tables summarize the key chromatographic parameters and results for the two HPLC methods.
Table 1: Reversed-Phase HPLC Method on Crownpak CR(+) Column
| Parameter | Value | Reference |
| Chiral Stationary Phase | Daicel CROWNPAK CR(+) (5 µm, 4.0 x 150 mm) | [1][5][6] |
| Mobile Phase | 70% Perchloric Acid (pH 2.5) : Methanol (B129727) (90:10 v/v) | [1][5][6] |
| Flow Rate | 0.8 mL/min | [1][5][6] |
| Column Temperature | 25 °C (Room Temperature) | [1] |
| Detection Wavelength | 286 nm | [1][5][6] |
| Injection Volume | 20 µL | [1] |
| Retention Time (R)-Darifenacin | 2.40 min | [1] |
| Retention Time (S)-Darifenacin | 2.91 min | [1] |
Table 2: Normal-Phase HPLC Method on Chiralpak AD-H Column
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak AD-H | [4] |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (B46881) (75:25:0.05 v/v/v) | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Column Temperature | 27 °C | [4] |
| Detection Wavelength | 230 nm | [4] |
| Resolution | > 4.0 | [4] |
Experimental Protocols
Protocol 1: Reversed-Phase Chiral HPLC Method
This protocol is based on the use of a crown ether-based chiral stationary phase which offers excellent selectivity for primary amino groups present in protonated darifenacin.[1]
2.1.1. Materials and Reagents
-
Darifenacin standard (racemic or enantiomerically pure)
-
Methanol (HPLC grade)
-
Perchloric acid (70%, analytical grade)
-
Water (HPLC grade)
-
0.45 µm filter membranes
2.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Daicel CROWNPAK CR(+) column (5 µm, 4.0 x 150 mm)
-
Sonicator
-
pH meter
-
Analytical balance
2.1.3. Mobile Phase Preparation
-
Prepare the aqueous component by adjusting the pH of HPLC grade water to 2.5 using 70% perchloric acid.
-
Mix the acidic aqueous solution with methanol in a 90:10 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm filter membrane.
-
Degas the mobile phase by sonication for at least 15 minutes prior to use.
2.1.4. Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of darifenacin standard in the mobile phase to obtain a desired concentration (e.g., 30 µg/mL).[6]
2.1.5. Chromatographic Conditions
-
Equilibrate the CROWNPAK CR(+) column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]
-
Set the column temperature to 25 °C.[1]
-
Inject 20 µL of the standard solution.
-
Record the chromatogram and determine the retention times for the (R) and (S) enantiomers.
Protocol 2: Normal-Phase Chiral HPLC Method
This protocol utilizes a polysaccharide-based chiral stationary phase, which is effective for the separation of a wide range of chiral compounds.
2.2.1. Materials and Reagents
-
Darifenacin standard (racemic or enantiomerically pure)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (analytical grade)
2.2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiralpak AD-H column
-
Analytical balance
2.2.3. Mobile Phase Preparation
-
Carefully mix n-hexane, ethanol, and diethylamine in a 75:25:0.05 (v/v/v) ratio.
-
Ensure thorough mixing of the mobile phase components. Degassing may be required depending on the HPLC system.
2.2.4. Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of darifenacin standard in the mobile phase to obtain the desired concentration.
2.2.5. Chromatographic Conditions
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[4]
-
Set the column temperature to 27 °C.[4]
-
Set the UV detection wavelength to 230 nm.[4]
-
Inject the standard solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
Visualizations
Diagram 1: Experimental Workflow for Chiral HPLC Analysis
Caption: General workflow for the chiral HPLC analysis of darifenacin.
Diagram 2: Key Components of the Chiral HPLC System
Caption: Key components and their relationship in the chiral HPLC system.
References
- 1. kfs.edu.eg [kfs.edu.eg]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations [agris.fao.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Darifenacin as a Selective M3 Muscarinic Receptor Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin (B195073) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] While clinically approved for the treatment of overactive bladder, its high affinity and selectivity for the M3R make it a valuable pharmacological tool in neuroscience research.[2] The M3R is a Gq/11 protein-coupled receptor expressed in various central and peripheral nervous system tissues, where it modulates a range of physiological processes.[3][4] These application notes provide an overview of darifenacin's utility in neuroscience, its mechanism of action, and protocols for its use in experimental settings.
Mechanism of Action
Darifenacin acts as a competitive antagonist at the M3 muscarinic receptor.[5] Acetylcholine, the endogenous ligand, activates M3Rs, leading to the activation of the Gq/11 signaling cascade.[3] This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] In neuroscience, this signaling pathway is implicated in neuronal excitability, neurotransmitter release, and synaptic plasticity. Darifenacin, by blocking the M3R, inhibits these downstream effects, allowing researchers to probe the functional roles of M3R-mediated signaling in the nervous system.
Applications in Neuroscience Research
The selectivity of darifenacin for the M3R over other muscarinic receptor subtypes, particularly the M1 receptor which is highly expressed in the brain and involved in cognitive processes, makes it a valuable tool for dissecting the specific roles of M3Rs in the central nervous system (CNS).[5]
-
Investigating Neuronal Excitability and Neurotransmitter Release: M3Rs are expressed on various neuronal populations and their activation can modulate neuronal firing rates and the release of neurotransmitters. By using darifenacin, researchers can selectively block M3R-mediated effects to understand their contribution to neural circuit function.
-
Studying Learning and Memory: While M1 receptors are considered the primary muscarinic subtype involved in cognition, M3Rs are also expressed in brain regions crucial for learning and memory, such as the hippocampus.[8] Studies using darifenacin can help elucidate the specific contributions of M3Rs to these processes, with the advantage of minimizing confounding effects from M1 receptor blockade.[9]
-
Exploring Neuro-Immune Interactions: M3Rs are present on immune cells, and their activation can modulate inflammatory responses. Darifenacin can be used to investigate the role of M3R signaling in neuro-inflammatory conditions.
-
Drug Development: For drug development professionals, darifenacin serves as a reference compound for the development of novel M3R-selective ligands with potential therapeutic applications in neurological and psychiatric disorders.
Data Presentation
The following tables summarize the quantitative data on darifenacin's binding affinity and selectivity for muscarinic receptor subtypes.
Table 1: Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi | Reference |
| M1 | 8.2 | [10] |
| M2 | 7.4 | [10] |
| M3 | 9.1 | [10] |
| M4 | 7.3 | [10] |
| M5 | 8.0 | [10] |
Table 2: Selectivity of Darifenacin for M3 Receptor over other Muscarinic Subtypes (Fold Difference in Ki)
| Receptor Subtype | Selectivity (M3 vs. Subtype) | Reference |
| M1 | 9-fold | [5] |
| M2 | 59-fold | [5] |
| M4 | 60-fold | [5] |
| M5 | 12-fold | [5] |
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for In Vitro Analysis
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of darifenacin for the M3 muscarinic receptor in a specific brain region.
Materials:
-
Rat brain tissue (e.g., hippocampus or cortex)
-
[3H]-N-methylscopolamine ([3H]-NMS) or another suitable M3R radioligand
-
Darifenacin
-
Atropine (B194438) (for non-specific binding determination)
-
HEPES buffer (20 mM, pH 7.4)
-
CHO-K1 cells stably expressing human recombinant M1-M5 receptors (for selectivity profiling)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in ice-cold HEPES buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh HEPES buffer and determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of various concentrations of darifenacin (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]-NMS at a concentration near its Kd.
-
100 µL of the membrane preparation (at a final protein concentration of 50-100 µ g/well ).
-
-
For total binding, replace the darifenacin solution with buffer.
-
For non-specific binding, add 1 µM atropine instead of darifenacin.
-
Incubate the plate at 20°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold HEPES buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the darifenacin concentration.
-
Determine the IC50 value (the concentration of darifenacin that inhibits 50% of the specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis in a Rodent Model
Objective: To investigate the effect of darifenacin on neurotransmitter levels (e.g., acetylcholine or dopamine) in a specific brain region of a freely moving rat.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Darifenacin
-
HPLC system with electrochemical or fluorescence detection
-
Fraction collector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula to the skull with dental cement and screws.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer darifenacin systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the neurotransmitter of interest using HPLC.
-
Quantify the concentration of the neurotransmitter in each sample.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Compare the neurotransmitter levels before and after darifenacin administration using appropriate statistical tests (e.g., repeated measures ANOVA).
-
Protocol 3: Behavioral Assessment in a Rodent Model
Objective: To evaluate the effect of darifenacin on a specific behavior, such as learning and memory, using a relevant behavioral paradigm (e.g., Morris water maze or novel object recognition test).
Materials:
-
Adult mice or rats
-
Behavioral testing apparatus (e.g., Morris water maze, open field with objects)
-
Video tracking software
-
Darifenacin
-
Vehicle solution (e.g., saline)
Procedure (Example: Novel Object Recognition Test):
-
Habituation:
-
Habituate the animals to the testing arena (an open field box) for 10 minutes per day for 2-3 days.
-
-
Training (Familiarization) Phase:
-
Administer darifenacin or vehicle to the animals (e.g., 30 minutes before the training session).
-
Place two identical objects in the testing arena.
-
Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 hours), administer the same treatment (darifenacin or vehicle).
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Compare the DI between the darifenacin-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A lower DI in the darifenacin group might suggest an impairment in recognition memory.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo microdialysis for striatal DA release [protocols.io]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of cognitive function of the elderly population: effects of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
Application Notes and Protocols: Radioligand Binding Assay with (+-)-Darifenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin (B195073) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is a G protein-coupled receptor (GPCR).[1][2][3] The M3 receptor plays a crucial role in mediating smooth muscle contraction, particularly in the urinary bladder, making it a key target for the treatment of overactive bladder.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like darifenacin with their receptor targets.[4][5] These assays allow for the determination of key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibition constant (Ki) of competing ligands.[6][7][8] This document provides a detailed protocol for conducting saturation and competition radioligand binding assays using tritiated darifenacin ([³H]-darifenacin) to characterize its binding to the M3 muscarinic receptor.
M3 Muscarinic Receptor Signaling Pathway
Darifenacin exerts its therapeutic effect by blocking the action of acetylcholine at M3 muscarinic receptors.[1][3] These receptors are primarily coupled to the Gq family of G proteins.[9] Upon activation by an agonist like acetylcholine, the M3 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] The elevated intracellular calcium levels are a key signal for smooth muscle contraction.[10]
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier/Specifications |
| (+-)-[³H]-Darifenacin | Specific activity: >20 Ci/mmol |
| (+-)-Darifenacin (unlabeled) | High purity (>98%) |
| Atropine | High purity (>98%) |
| Cell membranes expressing M3 receptors | e.g., from CHO or HEK293 cells |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Glass fiber filters | e.g., Whatman GF/C |
| Scintillation cocktail | For non-aqueous samples |
| 96-well plates | For incubation |
| Cell harvester | For filtration |
| Liquid scintillation counter | For radioactivity measurement |
| Protein assay kit | e.g., BCA or Bradford |
Membrane Preparation
-
Cells overexpressing the M3 muscarinic receptor are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard protein assay. Membranes are stored at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-darifenacin.
-
A series of dilutions of [³H]-darifenacin are prepared in the assay buffer. A typical concentration range would be 0.01 to 10 nM.
-
For each concentration of [³H]-darifenacin, two sets of tubes are prepared: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add 50 µL of the appropriate [³H]-darifenacin dilution.
-
To the "non-specific binding" tubes, add 50 µL of the [³H]-darifenacin dilution and 50 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate the M3 receptors.[2][3]
-
Add 150 µL of the membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to all tubes.
-
Incubate the tubes for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at a constant temperature (e.g., 25-30°C).[3][11]
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity on the filters is counted using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of [³H]-darifenacin.
-
The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
Competition Binding Assay
This assay is used to determine the inhibition constant (Ki) of unlabeled darifenacin or other competing ligands.
-
A fixed concentration of [³H]-darifenacin is used, typically at or near its Kd value.
-
A series of dilutions of the unlabeled competitor (e.g., this compound) are prepared in the assay buffer. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay tubes are set up containing the membrane preparation, the fixed concentration of [³H]-darifenacin, and varying concentrations of the unlabeled competitor.
-
Control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a potent antagonist like atropine) are also included.
-
The incubation, filtration, and counting steps are performed as described in the saturation binding assay protocol.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Saturation Binding Assay Data for [³H]-Darifenacin
| Parameter | Value |
| Kd (nM) | [Insert Value] |
| Bmax (fmol/mg protein) | [Insert Value] |
| Hill Slope | [Insert Value] |
Table 2: Competition Binding Assay Data for Darifenacin
| Competitor | IC₅₀ (nM) | Ki (nM) |
| This compound | [Insert Value] | [Insert Value] |
| [Other Competitor] | [Insert Value] | [Insert Value] |
Conclusion
This application note provides a comprehensive protocol for conducting radioligand binding assays with this compound to characterize its interaction with the M3 muscarinic receptor. The detailed methodologies for saturation and competition assays, along with the data presentation format, offer a robust framework for researchers in pharmacology and drug development. These assays are essential for determining the affinity and selectivity of darifenacin and other compounds targeting the M3 receptor, thereby aiding in the discovery and development of new therapeutics for conditions such as overactive bladder.
References
- 1. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Improving solubility of darifenacin for in vitro experiments
Welcome to the Technical Support Center for Darifenacin (B195073). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of darifenacin in in vitro experiments, with a core focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of darifenacin challenging in aqueous solutions?
A1: Darifenacin is a moderately lipophilic and basic compound, which contributes to its low aqueous solubility.[1][2] The oral absorption of darifenacin is known to be poor due to its low solubility and significant first-pass metabolism, resulting in a bioavailability of only 15-19%.[3][4] Darifenacin hydrobromide, the salt form commonly used, is described as slightly soluble or sparingly soluble in water.[1][5][6]
Q2: What are the best solvents for preparing a stock solution of darifenacin?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of darifenacin.[6][7][8] Other organic solvents like Dimethylformamide (DMF) and ethanol (B145695) can also be used.[6][8] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[7]
Q3: What should I do if darifenacin precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[9] To prevent this, you can:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[9]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution. This can involve an intermediate dilution step in a co-solvent or in the medium itself.[9]
-
Ensure Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling to promote rapid and even distribution, preventing localized high concentrations that can precipitate.[10]
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[11][12]
Q4: Can I use techniques other than solvent choice to improve darifenacin's solubility in my experiment?
A4: Yes, several methods can be employed to enhance the solubility of poorly soluble drugs like darifenacin:
-
Co-solvents: Formulations containing co-solvents like PEG300 and surfactants like Tween 80 can be used to improve solubility for certain applications.[7]
-
pH Adjustment: Since darifenacin is a basic compound, adjusting the pH of the buffer or media may improve its solubility, although care must be taken to ensure the pH is compatible with your experimental system.[13][14]
-
Complexation: Using complexing agents like cyclodextrins can enhance aqueous solubility. Studies have shown that complexing darifenacin with Hydroxypropyl-β-cyclodextrin (Hpβ-CD) increases its dissolution rate.[3][15]
-
Nanosuspensions: Advanced techniques like creating nanosuspensions can significantly increase the surface area of the drug, thereby improving its dissolution velocity.[4][16][17]
Quantitative Data Summary
The solubility of darifenacin and its hydrobromide salt in various solvents is summarized below.
Table 1: Solubility of Darifenacin Hydrobromide
| Solvent | Solubility | Molar Concentration | Source(s) |
|---|---|---|---|
| DMSO | ~117 mg/mL | ~230.56 mM | [7] |
| DMSO | ~2 mg/mL | - | [6][8] |
| DMF | ~3 mg/mL | - | [6][8] |
| Ethanol | ~0.3 mg/mL | - | [6][8] |
| Water | Insoluble | - | [7] |
| Water (at 37°C) | ~6.03 mg/mL | - | [18] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | - |[6][8] |
Note: Solubility can vary between different sources and batches. It is always recommended to perform a solubility test for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Darifenacin Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of darifenacin hydrobromide powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[10]
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[11]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single aliquot of your concentrated darifenacin DMSO stock solution at room temperature.
-
Dilution: Add a small volume of the DMSO stock solution to the pre-warmed medium while gently swirling. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This keeps the final DMSO concentration at 0.1%.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your cells.
Visualizations
Signaling Pathway
Caption: Darifenacin acts as a selective antagonist of the M3 muscarinic receptor.[19][20][21]
Experimental Workflow
Caption: Workflow for preparing darifenacin solutions for in vitro experiments.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting darifenacin precipitation issues.[9][22]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dissolution Rate Enhancement, Design and Development of Buccal Drug Delivery of Darifenacin Hydroxypropyl β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. DARIFENACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 20. Pharmaceutical Insights: darifenacin hydrobromide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 21. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Common impurities in synthetic darifenacin and their identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic darifenacin (B195073). Our aim is to help you identify and characterize common impurities that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthetic darifenacin?
A1: Impurities in synthetic darifenacin can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[1] Some known process-related impurities include darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, darifenacin ether, and various dimer impurities.[2][3]
-
Degradation Impurities: These impurities form when the darifenacin drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1] Oxidative degradation is a notable pathway for darifenacin.[2][4]
-
Elemental Impurities: These can include trace metals from catalysts or manufacturing equipment.[1]
Q2: At what level do I need to identify and characterize impurities in darifenacin?
A2: According to the International Council for Harmonisation (ICH) guidelines, it is recommended to identify and characterize any impurity present at a level of 0.10% or higher.[2][5]
Q3: What are the primary analytical techniques for identifying darifenacin impurities?
A3: The most common and effective analytical techniques for the identification and quantification of darifenacin impurities are:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and profiling related substances.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the structural elucidation of unknown impurities and degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of isolated impurities.[3][4]
-
Gas Chromatography (GC): GC is typically used for the detection of residual solvents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Presence of unknown process-related or degradation impurities. | 1. Perform co-injection with known darifenacin impurity standards if available. 2. Subject the sample to LC-MS analysis for mass identification of the unknown peak. 3. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to see if the peak corresponds to a known degradant.[2][4] |
| Difficulty in separating impurity peaks from the main darifenacin peak. | Suboptimal HPLC method parameters. | 1. Adjust the mobile phase composition, pH, or gradient. 2. Evaluate a different stationary phase (e.g., C8 instead of C18). 3. Optimize the column temperature and flow rate. |
| Mass of an impurity detected by LC-MS does not match any known impurities. | A novel impurity may be present. | 1. Isolate the impurity using preparative HPLC. 2. Perform structural elucidation using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.[3][4] |
| Quantification of an impurity is not reproducible. | Issues with sample preparation, instrument calibration, or method validation. | 1. Ensure complete dissolution of the sample. 2. Verify the accuracy and precision of the analytical method through validation studies (linearity, accuracy, precision).[2][4] 3. Check the stability of the impurity standard and sample solutions. |
Quantitative Data Summary
The following table summarizes some of the identified impurities in synthetic darifenacin. Please note that the typical percentage can vary depending on the specific synthetic route and storage conditions.
| Impurity Name | Type | Typical Observed Level (% Area by HPLC) | Method of Identification |
| Darifenacin Acid | Process-Related | 10 - 20% (in stressed samples) | LC-MS, NMR, IR[2][5] |
| Darifenacin Desnitrile | Process-Related | 10 - 20% (in stressed samples) | LC-MS, NMR, IR[2][5] |
| Darifenacin Vinyl Phenol | Process-Related | 10 - 20% (in stressed samples) | LC-MS, NMR, IR[2][5] |
| Darifenacin Ether | Process-Related | 10 - 20% (in stressed samples) | LC-MS, NMR, IR[2][5] |
| Dimer Impurities (dimer-1, dimer-2) | Process-Related | 0.06 - 0.20% | HPLC, LC-MS, NMR[2] |
| R-Isomer | Process-Related | Not specified | Chiral HPLC |
| Imp-A (Oxo-darifenacin) | Process-Related/Degradation | Not specified | LC-MS/MS, NMR, IR, EA[4] |
| Imp-B (Benzofuran analog) | Process-Related | Not specified | LC-MS/MS, NMR, IR, EA[4] |
| Imp-C (N-oxide) | Degradation (Oxidative) | Not specified | LC-MS/MS, NMR, IR, EA[4] |
| Imp-D (Bromo-darifenacin) | Process-Related | Not specified | LC-MS/MS, NMR, IR, EA[4] |
Experimental Protocols
HPLC Method for Separation of Process-Related Impurities
This protocol is a representative method for the separation of darifenacin and its process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 7.2 with ammonia (B1221849) solution) and a solution of methanol (B129727) with 36% acetonitrile, in a 35:65 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 215 nm.[6]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase as described above and degas it.
-
Prepare a sample solution of darifenacin hydrobromide in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of all impurities.
-
Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.
-
LC-MS/MS Method for Identification of Impurities
This protocol provides a general approach for the identification of unknown impurities using LC-MS/MS.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize an HPLC method similar to the one described above to achieve separation of the impurities.
-
Mass Spectrometer Parameters (Positive Ion Mode):
-
Ion Source: Turbo Ion Spray.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor to Product Ion Transitions:
-
Note: For unknown impurities, a full scan (e.g., m/z 100-1000) would be performed initially to determine the parent ion masses, followed by product ion scans to obtain fragmentation patterns for structural elucidation.
-
-
Procedure:
-
Perform chromatographic separation of the darifenacin sample containing impurities.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra for each eluting peak.
-
For unknown peaks, determine the accurate mass of the molecular ion.
-
Perform MS/MS fragmentation of the parent ion to obtain a characteristic fragmentation pattern.
-
Propose a structure for the impurity based on the mass, fragmentation pattern, and knowledge of the synthetic process.
-
Visualizations
Caption: Workflow for the identification and characterization of unknown impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 7. itmedicalteam.pl [itmedicalteam.pl]
Troubleshooting poor peak resolution in darifenacin chiral HPLC
This guide provides troubleshooting solutions for common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of darifenacin (B195073), with a focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: I am seeing no separation or very poor resolution between the darifenacin enantiomers. Where should I start troubleshooting?
A1: When facing a lack of separation, it's essential to systematically verify your entire chromatographic system and method parameters.
-
Confirm Column and Mobile Phase Compatibility: Ensure you are using a suitable chiral stationary phase (CSP) for darifenacin. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) or crown-ether based columns are commonly employed.[1][2][3] Verify that your mobile phase composition is appropriate for the chosen column and the specific enantiomers.
-
Check Mobile Phase Preparation: Incorrect mobile phase preparation is a frequent source of error. Ensure accurate measurement of all components, proper pH adjustment, and complete degassing before use.[4]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase.[5] A stable baseline and consistent system backpressure are indicators of a well-equilibrated column.[4] It is recommended to flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[5]
-
System Cleanliness: Chiral separations can be sensitive to contamination. If the HPLC system was previously used with incompatible solvents (e.g., reversed-phase solvents before a normal-phase chiral method), ensure it has been properly flushed and reconfigured.[6][7]
Q2: My peaks are broad and tailing, which is affecting my resolution. What are the likely causes and solutions?
A2: Poor peak shape, such as tailing or fronting, directly impacts resolution. The primary causes are typically secondary interactions, column overload, or an inappropriate sample solvent.
-
Secondary Interactions: Unwanted interactions between the basic darifenacin molecule and active sites on the silica (B1680970) support can cause peak tailing.[5]
-
Solution: Add a basic modifier to the mobile phase. For normal-phase methods (e.g., Hexane/Ethanol), a small amount of an amine like diethylamine (B46881) (DEA) is effective.[2] A concentration of around 0.1% is a good starting point.[6][8] This additive competes with the analyte for active sites, improving peak symmetry.[5]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened, asymmetric peaks.[5][9]
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve the darifenacin sample in the initial mobile phase.[5]
-
Q3: How can I optimize my mobile phase to improve the resolution of darifenacin enantiomers?
A3: The mobile phase composition is one of the most powerful tools for manipulating selectivity and, therefore, resolution in chiral chromatography.[11]
-
Adjust Organic Modifier Ratio: The ratio of the alcohol modifier (like ethanol (B145695) or isopropanol) to the non-polar component (like n-hexane) is critical in normal-phase chromatography. Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution, but finding the optimal balance is key to avoid excessive peak broadening.[10]
-
Change the Alcohol Modifier: Different alcohol modifiers can lead to significant changes in selectivity. If you are using isopropanol, switching to ethanol (or vice versa) can alter the chiral recognition mechanism and may improve separation.[10]
-
Optimize Additive Concentration: For a basic compound like darifenacin, the concentration of the basic additive (e.g., DEA) can affect selectivity.[11] Systematically varying the concentration (e.g., from 0.05% to 0.2%) may improve resolution.
-
Control pH (Reversed-Phase): In reversed-phase methods, the pH of the aqueous component is critical. For darifenacin, an acidic pH (e.g., pH 2.5 using perchloric acid) is often used to ensure the analyte is in a consistent ionic state.[1][4][12]
Q4: Can changing the flow rate or temperature improve my peak resolution?
A4: Yes, both flow rate and temperature are important parameters for fine-tuning chiral separations.
-
Flow Rate: In chiral HPLC, lower flow rates often lead to better resolution by allowing more time for interactions between the enantiomers and the chiral stationary phase.[5][10] If your resolution is marginal, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[2][10] However, be aware that this will increase the analysis time and may lead to some peak broadening due to diffusion.[9][10]
-
Temperature: Column temperature can have a significant and sometimes unpredictable effect on chiral separations.[11] Lowering the temperature often increases chiral selectivity and improves resolution.[5] It is advisable to systematically study the effect of temperature (e.g., in increments from 15°C to 40°C) to find the optimum for your separation.[5] In some cases, changing the temperature can even reverse the elution order of the enantiomers.[11]
Experimental Protocols & Data
Protocol 1: Normal-Phase Mobile Phase Preparation for Darifenacin
This protocol is based on a method shown to be effective for separating darifenacin enantiomers on a cellulose-based CSP.[2]
-
Objective: To prepare 1 L of a mobile phase consisting of n-Hexane, Ethanol, and Diethylamine (75:25:0.05 v/v/v).
-
Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (200 proof)
-
HPLC-grade Diethylamine (DEA)
-
1 L volumetric flask and appropriate graduated cylinders
-
-
Procedure:
-
Measure 750 mL of n-Hexane using a graduated cylinder and add it to the 1 L volumetric flask.
-
Measure 250 mL of Ethanol and add it to the same flask.
-
Using a micropipette, add 0.5 mL (500 µL) of Diethylamine to the flask.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.
-
Protocol 2: Column Equilibration
-
Objective: To ensure the chiral stationary phase is fully equilibrated with the mobile phase for reproducible results.
-
Procedure:
-
Set the pump flow rate to the method-specified value (e.g., 0.8 mL/min).[2]
-
Flush the column with the mobile phase for at least 30 minutes before the first injection.[4]
-
Monitor the baseline in your chromatography data system. A stable, flat baseline indicates the column is ready.
-
Monitor the system backpressure. It should be stable and within the column's operating limits. Fluctuations may indicate air bubbles or other system issues.
-
Table 1: Influence of Method Parameters on Darifenacin Peak Resolution
This table summarizes the expected impact of adjusting key chromatographic parameters based on established chiral separation principles.
| Parameter | Adjustment | Expected Impact on Resolution | Potential Drawbacks | Reference |
| Flow Rate | Decrease (e.g., 1.0 → 0.5 mL/min) | Improvement | Longer analysis time, potential for peak broadening | [5][9][10] |
| Temperature | Decrease (e.g., 30°C → 20°C) | Improvement (often) | Increased backpressure, longer analysis time | [5][11] |
| Organic Modifier % (Normal Phase) | Decrease Alcohol % | Improvement | Longer analysis time | [10] |
| Sample Load | Decrease Injection Volume/Conc. | Improvement (if overloaded) | Lower signal-to-noise ratio | [5][10] |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate the logical process for troubleshooting poor peak resolution and the potential root causes.
Caption: A step-by-step workflow for troubleshooting poor peak resolution in HPLC.
Caption: A cause-and-effect diagram illustrating potential sources of poor peak resolution.
References
- 1. Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations [agris.fao.org]
- 2. tsijournals.com [tsijournals.com]
- 3. eijppr.com [eijppr.com]
- 4. kfs.edu.eg [kfs.edu.eg]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Navigating Variability in Darifenacin In Vivo Efficacy Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complexities and potential sources of variability encountered during in-vivo efficacy studies of darifenacin (B195073). By understanding these factors, researchers can design more robust experiments, interpret data with greater accuracy, and accelerate the drug development process.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in darifenacin's in vivo efficacy?
A1: Variability in darifenacin's efficacy can be attributed to several factors, including:
-
Patient-Specific Factors: Baseline severity of overactive bladder (OAB) symptoms significantly impacts treatment response, with patients having more severe symptoms often requiring higher doses for optimal effect[1]. Age, sex, and genetic polymorphisms in drug-metabolizing enzymes also play a role[2][3].
-
Pharmacokinetic Variability: Darifenacin is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4[4][5]. Genetic variations in these enzymes can lead to significant inter-individual differences in drug exposure[2][3]. Co-administration of drugs that inhibit these enzymes can also increase darifenacin concentrations[5][6].
-
Dose and Formulation: Darifenacin exhibits a dose-dependent efficacy and side-effect profile[7][8]. The prolonged-release formulation has a different pharmacokinetic profile compared to immediate-release forms, affecting its half-life and bioavailability[5].
-
Study Design and Endpoints: The choice of efficacy endpoints (e.g., reduction in incontinence episodes, micturition frequency) and the duration of the study can influence the observed outcomes[9][10].
Q2: How does the baseline severity of OAB affect darifenacin's efficacy?
A2: Patients with severe OAB, often defined as having a high frequency of incontinence episodes (e.g., ≥ 21 per week), generally show a greater response to the 15 mg dose of darifenacin compared to the 7.5 mg dose. For patients with mild to moderate symptoms, the 7.5 mg dose is often sufficient to achieve a statistically significant improvement[1]. This highlights the importance of patient stratification based on baseline severity in clinical trials.
Q3: What is the mechanism of action of darifenacin and how does it relate to its efficacy?
A3: Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor[11][12]. In the bladder, M3 receptors are the primary mediators of detrusor muscle contraction[11]. By blocking these receptors, darifenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of OAB such as urinary urgency, frequency, and urge incontinence[13]. Preclinical studies also suggest that darifenacin may reduce bladder afferent nerve activity, contributing to its therapeutic effect[14].
Troubleshooting Guide
Issue 1: High inter-individual variability in efficacy data.
-
Possible Cause: Genetic polymorphisms in CYP2D6 and CYP3A4 enzymes leading to differences in darifenacin metabolism.
-
Troubleshooting Steps:
-
Genotyping: Consider genotyping study subjects for CYP2D6 to stratify the population into poor, intermediate, extensive, and ultrarapid metabolizers. This can help explain outliers and reduce variability in pharmacokinetic and pharmacodynamic data.
-
Therapeutic Drug Monitoring: If feasible, measure plasma concentrations of darifenacin to correlate drug exposure with efficacy and adverse events.
-
Concomitant Medication Review: Carefully screen subjects for the use of medications that are strong inhibitors or inducers of CYP2D6 and CYP3A4, as these can significantly alter darifenacin's pharmacokinetics[5][6].
-
Issue 2: Unexpectedly low efficacy in a preclinical animal model.
-
Possible Cause: Species-specific differences in muscarinic receptor distribution or pharmacology. Sex-dependent differences in drug potency have also been reported in animal models[15].
-
Troubleshooting Steps:
-
Model Selection: Ensure the chosen animal model is well-validated for OAB research and that the pathophysiology mimics the human condition as closely as possible.
-
Dose-Response Study: Conduct a thorough dose-response study in the selected animal model to establish the optimal dose range for efficacy.
-
Sex Stratification: Analyze data separately for male and female animals, as potency differences have been observed[15].
-
Issue 3: High dropout rate in a clinical study due to adverse events.
-
Possible Cause: The most common adverse events associated with darifenacin are dry mouth and constipation, which are dose-dependent[7][16].
-
Troubleshooting Steps:
-
Dose Titration Protocol: Implement a dose-titration design where patients start on a lower dose (e.g., 7.5 mg) and are up-titrated to a higher dose (e.g., 15 mg) only if needed and tolerated[17]. This allows for individualized dosing to maximize efficacy while minimizing side effects.
-
Patient Education: Proactively educate patients about the potential for dry mouth and constipation and provide recommendations for management (e.g., hydration, dietary fiber).
-
Flexible Dosing: Allow for dose adjustments throughout the study based on individual patient experience with efficacy and tolerability[17].
-
Data Presentation: Summary of Clinical Efficacy
The following tables summarize the quantitative data from key clinical trials, providing a comparative overview of darifenacin's efficacy at different doses and in various patient populations.
Table 1: Efficacy of Darifenacin in Patients with Mild/Moderate vs. Severe OAB [1]
| Efficacy Parameter | Baseline Severity | Darifenacin 7.5 mg (Change from Baseline) | Darifenacin 15 mg (Change from Baseline) | Placebo (Change from Baseline) |
| Incontinence Episodes/week | Mild/Moderate (<21/week) | -68.7% | -76.5% | -46.0% |
| Severe (≥21/week) | - | -77.3% | - | |
| Micturitions/day | Mild/Moderate | -1.7 | -1.9 | -1.0 |
| Severe | -1.8 | -2.4 | -0.8 | |
| Urgency Episodes/day | Mild/Moderate | -2.6 | -2.8 | -1.6 |
| Severe | -2.9 | -3.8 | -1.5 |
Note: Data represents median percentage change or absolute change from baseline at 12 weeks.
Table 2: Dose-Response of Darifenacin in OAB Patients [7]
| Efficacy Parameter | Darifenacin 7.5 mg (Median % Reduction) | Darifenacin 15 mg (Median % Reduction) | Darifenacin 30 mg (Median % Reduction) | Placebo (Median % Reduction) |
| Incontinence Episodes/week | -68.7% | -76.5% | -77.3% | -46.0% |
Note: Data from a 12-week, fixed-dose study.
Table 3: Long-Term Efficacy of Darifenacin (2-Year Extension Study) [18]
| Efficacy Parameter | Median % Reduction from Baseline at 24 Months |
| Urge Incontinence Episodes/week | 80-86% |
Note: Patients received individualized doses of 7.5 mg or 15 mg.
Experimental Protocols
Human Clinical Trial for OAB (General Protocol)
This protocol outlines a typical randomized, double-blind, placebo-controlled study design to evaluate the efficacy and safety of darifenacin in patients with OAB.
-
Patient Population: Adult men and women (≥18 years) with a clinical diagnosis of OAB for at least 6 months. Inclusion criteria often include a minimum number of incontinence episodes and micturitions per day recorded in a diary during a screening period[9].
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomized to receive a fixed dose of darifenacin (e.g., 7.5 mg or 15 mg once daily) or a matching placebo for a duration of 12 weeks[1].
-
Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in the number of incontinence episodes per week. Secondary endpoints include changes in micturition frequency, urgency episodes, and volume voided per micturition. These are recorded by patients in electronic diaries[8][10].
-
Safety and Tolerability: Assessed through the recording of adverse events, vital signs, and laboratory tests at regular intervals.
-
Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the change from baseline between the darifenacin and placebo groups.
Preclinical Animal Model of Bladder Overactivity (Rabbit Model) [15]
This protocol describes an in vivo model to assess the effect of darifenacin on bladder instability.
-
Animals: Male and female New Zealand white rabbits.
-
Surgical Preparation: Animals are anesthetized, and catheters are placed in the carotid artery (for blood pressure monitoring), femoral artery (for drug administration), and bladder dome (for pressure monitoring and cystometry).
-
Induction of OAB: A ligature is placed around the urethra to induce bladder outlet obstruction, which leads to the development of bladder overactivity.
-
Drug Administration: Darifenacin is administered intravenously at increasing doses (e.g., 0.003, 0.01, 0.03, 0.09 mg/kg).
-
Efficacy Measurement: The primary endpoints are the frequency and amplitude of non-voiding bladder contractions, which are indicative of overactivity.
-
Data Analysis: The effect of each dose of darifenacin on the frequency and amplitude of bladder contractions is quantified and compared to baseline.
Mandatory Visualizations
Caption: Darifenacin's M3 receptor antagonist signaling pathway.
Caption: A typical clinical trial workflow for darifenacin.
Caption: Factors contributing to variability in darifenacin efficacy.
References
- 1. urotoday.com [urotoday.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population pharmacokinetic modelling of darifenacin and its hydroxylated metabolite using pooled data, incorporating saturable first-pass metabolism, CYP2D6 genotype and formulation-dependent bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dose response with darifenacin, a novel once-daily M3 selective receptor antagonist for the treatment of overactive bladder: results of a fixed dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A comparison of the efficacy of darifenacin alone vs. darifenacin plus a Behavioural Modification Programme upon the symptoms of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin [frontiersin.org]
- 14. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of darifenacin on overactive bladders in female and male rabbits [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An investigation of dose titration with darifenacin, an M3-selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ics.org [ics.org]
Navigating Matrix Effects in Darifenacin LC-MS/MS Analysis: A Technical Support Guide
Welcome to the technical support center for the LC-MS/MS analysis of darifenacin (B195073). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in their experiments. Here, you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the LC-MS/MS analysis of darifenacin, providing practical solutions and preventative measures.
Q1: I'm observing significant ion suppression in my darifenacin signal. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of darifenacin in the mass spectrometer source.[1][2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Protein Precipitation (PPT): While simple, PPT is often not sufficient for removing all interfering phospholipids.[5] If you are using PPT, consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning darifenacin into an immiscible organic solvent.[6][7] A mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v) has been shown to be effective for darifenacin extraction.[6]
-
Solid-Phase Extraction (SPE): SPE provides a high degree of selectivity and can effectively remove salts, proteins, and phospholipids.[8][9]
-
-
Optimize Chromatographic Separation: Ensure that darifenacin is chromatographically resolved from the regions where matrix components elute.
-
Gradient Elution: Employ a gradient elution profile to separate darifenacin from early-eluting, polar matrix components and late-eluting, non-polar components like phospholipids.
-
Column Choice: Using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may improve separation from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., darifenacin-d4 (B12395240) or darifenacin-d5) co-elutes with darifenacin and experiences similar matrix effects.[6][7][8] This allows for accurate quantification as the ratio of the analyte to the IS signal should remain constant even in the presence of suppression.
Q2: My results show high variability between different plasma lots. How can I address this relative matrix effect?
A2: High variability between different sources of the same biological matrix is known as a relative matrix effect. This can significantly impact the precision and accuracy of your assay.
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method development and validation, it is crucial to evaluate the matrix effect in at least six to eight different lots of the biological matrix.[10] This will help you understand the potential for variability.
-
Enhance Sample Cleanup: As with ion suppression, a more rigorous sample preparation method like SPE or a well-optimized LLE can minimize the lot-to-lot variability by removing a broader range of interfering compounds.[3]
-
Employ a SIL-IS: The use of a stable isotope-labeled internal standard is the most reliable way to compensate for relative matrix effects, as it will be affected similarly to the analyte across different matrix lots.[11]
Q3: I'm seeing signal enhancement instead of suppression. Is this also a matrix effect and what should I do?
A3: Yes, signal enhancement is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.[2][11] The troubleshooting strategies are the same as for ion suppression. The goal is to remove the source of the interference or to compensate for its effect.
Troubleshooting Steps:
-
Improve Sample Preparation: Utilize more selective extraction techniques like LLE or SPE.[6][7][9]
-
Optimize Chromatography: Modify your LC method to separate darifenacin from the enhancing compounds.
-
Use a SIL-IS: A SIL-IS will also experience signal enhancement, allowing for accurate correction of the analyte signal.[6][7][8]
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis of darifenacin, compiled from validated methods.
Protocol 1: Solid-Phase Extraction (SPE) of Darifenacin from Human Plasma
This protocol is adapted from a high-throughput assay for darifenacin in human plasma.[8][9]
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard solution (e.g., deuterated darifenacin).
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge by washing with methanol (B129727) followed by 0.2 M Na2HPO4 buffer (pH 7.0).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.2 M Na2HPO4 buffer (pH 7.0) followed by 1 mL of aqueous methanol (1:1, v/v) to remove polar impurities.
-
Elution: Elute darifenacin and the internal standard with 0.8 mL of methyl tert-butyl ether containing 1% triethylamine.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Protocol 2: Liquid-Liquid Extraction (LLE) of Darifenacin from Human Plasma
This protocol is based on a method developed for the bioanalysis of darifenacin.[6]
-
Sample Aliquoting: Take 400 µL of plasma in a clean tube.
-
Internal Standard Addition: Add 50 µL of the internal standard solution (darifenacin-d4).
-
Extraction: Add 2.0 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v) and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS conditions for darifenacin analysis.
| Parameter | Condition 1[6] | Condition 2[8] |
| LC Column | CC 150 x 4.6 NUCLEOSIL 100-5 NH2 | Perkin-Elmer 3 µM C8 (30 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v) | Methanol:Water (80:20, v/v) with 0.02 M ammonium (B1175870) acetate (B1210297) and 0.005 M triethylamine, pH 7.0 |
| Flow Rate | 1.200 mL/min | 1.0 mL/min |
| Injection Volume | Not specified | 150 µL |
| Ionization Mode | Positive Ion Turbo Ion Spray | APCI |
| MS/MS Transition (Darifenacin) | m/z 427.30 → 147.10 | Not specified |
| MS/MS Transition (IS - d4/d5) | m/z 431.40 → 151.10 (d4) | Not specified |
Quantitative Data Summary
The following tables provide a summary of validation data from published methods, highlighting the performance of different sample preparation techniques.
Table 1: Recovery and Matrix Effect Data for Darifenacin Analysis
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard | Matrix Effect Evaluated | Reference |
| Solid-Phase Extraction (SPE) | ~50% | Darifenacin-d5 | Yes | [8][9] |
| Liquid-Liquid Extraction (LLE) | 90.94% - 109.89% | Darifenacin-d4 | Yes | [6] |
| Liquid-Liquid Extraction (LLE) | 77.77% | Alimemazine-d6 (surrogate) | Yes | [12] |
Table 2: Precision and Accuracy Data for Darifenacin Quantification
| Sample Preparation | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| SPE | 25-2000 pg/mL | 3.6 - 18.8% | Not Reported | 0.6 - 4.6% (as % bias) | [8][9] |
| LLE | 0.025 - 10.384 ng/mL | 0.84 - 2.69% | 2.01 - 7.47% | 94.79 - 108.00% | [6] |
| LLE | 20.013 - 10006.551 pg/mL | 0.98 - 4.50% | 1.57 - 5.72% | 93.82 - 99.02% | [12] |
Visualized Workflows and Logic
The following diagrams illustrate key experimental workflows and troubleshooting logic for overcoming matrix effects.
Caption: A generalized workflow for preparing biological samples for darifenacin analysis.
Caption: A decision tree for troubleshooting matrix effects in darifenacin LC-MS/MS analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Final Step of Darifenacin Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of the final step in darifenacin (B195073) synthesis. This critical step involves the acylation of (S)-2-(1-(3,4-dihydro-2H-pyran-2-yl)-1-phenylethyl)phenol with 3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the final amidation step of darifenacin synthesis.
Frequently Asked Questions (FAQs):
-
Q1: What is the most common cause of low yields in the final coupling step? A1: The most frequent causes of low yields are incomplete reactions, the formation of side products, and challenges in product purification. The primary side reaction is often the hydrolysis of the acid chloride reactant. To mitigate this, ensure all reactants, solvents, and glassware are scrupulously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to prevent moisture contamination.
-
Q2: I am observing a significant amount of unreacted starting material. What can I do? A2: Unreacted starting material can be due to several factors:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion. Consider extending the reaction time or slightly increasing the temperature, monitoring for the formation of degradation products.
-
Poor quality of coupling agent: Ensure the coupling agent (e.g., thionyl chloride for the formation of the acid chloride) is fresh and of high purity.
-
Stoichiometry of reactants: A slight excess of the acylating agent may be necessary to drive the reaction to completion. However, a large excess can complicate purification.
-
-
Q3: How can I minimize the formation of impurities? A3: Impurity formation can be minimized by:
-
Controlling the reaction temperature: Running the reaction at the optimal temperature can prevent the formation of thermally induced byproducts. It is often beneficial to add the acylating agent at a lower temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.
-
Using a suitable base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (B128534) or diisopropylethylamine is often used to scavenge the HCl generated during the reaction without competing in the amidation reaction.
-
High-purity starting materials: Ensure the purity of both the amine and the carboxylic acid (or its acid chloride derivative) to avoid introducing impurities that can be carried through to the final product.
-
-
Q4: What are the recommended purification methods for the final product? A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography on silica (B1680970) gel can also be employed for purification, particularly if there are impurities with similar solubility profiles to the product.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the effect of various reaction parameters on the yield of the final coupling step, based on typical laboratory-scale syntheses.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Considerations |
| Solvent | Dichloromethane (DCM) | 85-90 | Toluene | 80-85 | DCM is often preferred for its ability to dissolve both reactants well. |
| Base | Triethylamine (TEA) | 88 | Diisopropylethylamine (DIPEA) | 86 | Both are effective HCl scavengers. TEA is more commonly used and less expensive. |
| Temperature | 0 °C to Room Temp | 85-90 | Room Temperature | 80-85 | Gradual warming allows for better control of the exothermic reaction. |
| Reaction Time | 4-6 hours | 88 | 1-2 hours | <80 | Monitoring by TLC or HPLC is crucial to determine the point of completion. |
Experimental Protocol: Final Amidation Step
This protocol outlines a general procedure for the final coupling step in darifenacin synthesis.
Materials:
-
(S)-2-(1-(3,4-dihydro-2H-pyran-2-yl)-1-phenylethyl)phenol
-
3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine
-
Thionyl chloride (SOCl₂) or other coupling agent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Acid Chloride Formation (if starting from the carboxylic acid):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is often used directly in the next step.
-
-
Amidation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve (S)-2-(1-(3,4-dihydro-2H-pyran-2-yl)-1-phenylethyl)phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude darifenacin by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Visualizations
The following diagrams illustrate key aspects of the final step in darifenacin synthesis.
Caption: Final amidation step in darifenacin synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Interplay of parameters affecting yield and purity.
Validation & Comparative
Preclinical Showdown: Darifenacin vs. Solifenacin in Overactive Bladder Models
A Comparative Guide for Researchers
In the landscape of pharmacotherapy for overactive bladder (OAB), darifenacin (B195073) and solifenacin (B1663824) have emerged as prominent M3 selective muscarinic receptor antagonists. Both drugs aim to alleviate the symptoms of OAB by targeting the primary receptor subtype responsible for detrusor smooth muscle contraction. This guide provides a comprehensive comparison of their efficacy in preclinical models, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to inform researchers, scientists, and drug development professionals.
At a Glance: Head-to-Head Preclinical Data
To facilitate a clear comparison, the following tables summarize the available quantitative data from preclinical studies.
Table 1: Muscarinic M3 Receptor Binding Affinity
| Compound | Species/Tissue | Parameter | Value | Reference |
| Darifenacin | Porcine Detrusor Muscle | pKD | 7.95 ± 1.19 | [1][2] |
| Solifenacin | Porcine Detrusor Muscle | pKD | 6.63 ± 0.77 | [1][2] |
pKD is the negative logarithm of the dissociation constant (KD), with a higher value indicating greater binding affinity.
Table 2: In Vitro Functional Selectivity for Bladder vs. Salivary Gland
This table illustrates the drugs' relative potency in inhibiting carbachol-induced responses in bladder smooth muscle cells versus salivary gland cells, a key indicator of the potential for dry mouth as a side effect.
| Compound | Species | Parameter | Bladder (pKi) | Salivary Gland (pKi) | Bladder/Salivary Gland Selectivity Ratio | Reference |
| Darifenacin | Rat | pKi | - | - | No functional selectivity | [3] |
| Solifenacin | Rat | pKi | 8.12 | 7.57 | 3.6-fold | [3] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher selectivity ratio indicates greater potency for the bladder over the salivary gland.
Table 3: In Vivo Functional Selectivity for Bladder vs. Salivary Gland in Anesthetized Rats
This table shows the in vivo functional selectivity based on the inhibition of carbachol-induced intravesical pressure elevation (bladder response) versus salivation.
| Compound | Parameter | Bladder/Salivary Gland Selectivity Ratio | Reference |
| Darifenacin | ID₅₀ Ratio | No functional selectivity | [3] |
| Solifenacin | ID₅₀ Ratio | 3.7 to 6.5-fold | [3] |
ID₅₀ is the dose required to inhibit 50% of the response. A higher ratio indicates greater in vivo selectivity for the bladder.
Mechanism of Action: M3 Receptor Signaling Pathway
Both darifenacin and solifenacin exert their primary therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine (B1216132) receptor on detrusor smooth muscle cells. The binding of acetylcholine to these Gq protein-coupled receptors normally initiates a signaling cascade leading to muscle contraction. By blocking this interaction, these antagonists promote bladder relaxation and increase its capacity.
Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.
Experimental Protocols
In Vitro Bladder Strip Contractility Assay
This assay is fundamental for assessing the direct effects of compounds on bladder muscle function.
-
Tissue Preparation: Urinary bladders are excised from preclinical models (e.g., rats, guinea pigs, pigs). The detrusor muscle is isolated and dissected into longitudinal strips (approximately 2-3 mm wide and 5-10 mm long).
-
Tissue Mounting: Each strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension (e.g., 1.0 g) for a period of 60-90 minutes, with periodic washing.
-
Contraction Induction: A contractile agent, typically a muscarinic agonist like carbachol, is added to the organ bath in a cumulative concentration-response manner to establish a baseline contractile response.
-
Antagonist Evaluation: After washing out the agonist, the tissue is incubated with the antagonist (darifenacin or solifenacin) for a predetermined period (e.g., 30-60 minutes). The cumulative concentration-response to the contractile agent is then repeated in the presence of the antagonist.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining the shift in the concentration-response curve and calculating parameters such as the pA₂ or pKD value, which represent the antagonist's affinity for the receptor.
In Vivo Cystometry in Conscious Rats
This model provides a more physiologically relevant assessment of bladder function and the effects of drug candidates on urodynamic parameters.
Caption: Experimental Workflow for In Vivo Conscious Cystometry in Rats.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used. An OAB model can be induced, for example, through partial bladder outlet obstruction or administration of substances like cyclophosphamide.
-
Surgical Preparation: Under anesthesia, a catheter is implanted into the bladder dome and tunneled subcutaneously to exit at the back of the neck. The animal is allowed to recover for several days.
-
Experimental Setup: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage that allows for the collection and measurement of voided urine. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Baseline Urodynamic Recording: The bladder is continuously filled with saline at a constant rate (e.g., 0.04-0.1 ml/min). Intravesical pressure is recorded continuously, and voided volumes are measured. This allows for the determination of baseline urodynamic parameters, including:
-
Bladder Capacity: The volume of infused saline at which a voiding contraction occurs.
-
Voiding Frequency: The number of micturition cycles over a given period.
-
Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not result in voiding.
-
-
Drug Administration: Darifenacin or solifenacin is administered via an appropriate route (e.g., intravenous, oral gavage).
-
Post-Treatment Recording: Urodynamic parameters are recorded for a specified period after drug administration to assess the compound's effects.
-
Data Analysis: Pre- and post-treatment urodynamic parameters are compared to evaluate the efficacy of the drug in improving bladder function.
Summary of Preclinical Findings
The available preclinical data indicate that both darifenacin and solifenacin are potent M3 muscarinic receptor antagonists. In vitro studies on porcine detrusor muscle suggest that darifenacin has a higher binding affinity for the M3 receptor compared to solifenacin.
A key differentiator in preclinical models appears to be the functional selectivity for the urinary bladder over the salivary glands. Direct comparative studies in rats have shown that solifenacin exhibits significant selectivity for the bladder, both in vitro and in vivo. In contrast, darifenacin did not demonstrate such selectivity in the same preclinical models. This suggests that solifenacin may have a lower propensity to cause dry mouth at therapeutically effective doses for the bladder.
While direct head-to-head in vivo urodynamic studies in a validated OAB model are limited in the published literature, the higher bladder-to-salivary gland selectivity of solifenacin in preclinical models is a noteworthy finding. Further preclinical studies directly comparing the two compounds in conscious cystometry models of OAB would be valuable to definitively delineate their comparative efficacy on urodynamic parameters such as bladder capacity, voiding frequency, and non-voiding contractions.
References
- 1. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin [frontiersin.org]
- 2. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Darifenacin and Oxybutynin on Bladder Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of darifenacin (B195073) and oxybutynin (B1027) on bladder contractility, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these two prominent antimuscarinic agents used in the treatment of overactive bladder (OAB).
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle. Both darifenacin and oxybutynin are antimuscarinic agents that aim to reduce these contractions, thereby alleviating OAB symptoms. Their primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors in the bladder. However, their receptor selectivity profiles differ, leading to variations in their effects on bladder contractility and their side-effect profiles.
Mechanism of Action and Receptor Selectivity
Bladder contraction is primarily mediated by the activation of M3 muscarinic receptors on the detrusor smooth muscle by acetylcholine (ACh) released from parasympathetic nerves.[1] While M2 receptors are more numerous, M3 receptors are functionally dominant in mediating detrusor contraction.[1]
Darifenacin is a potent and selective M3 muscarinic receptor antagonist.[2] This selectivity for the M3 receptor subtype is thought to confer a more targeted effect on the bladder with potentially fewer side effects associated with the blockade of other muscarinic receptor subtypes in the body.
Oxybutynin , in contrast, is a non-selective antimuscarinic agent, exhibiting activity at M1, M2, and M3 receptor subtypes.[3] Its therapeutic effect on bladder contractility is primarily through M3 receptor blockade, but its action on M1 and M2 receptors in other tissues can contribute to a broader range of side effects.
The following diagram illustrates the signaling pathway of acetylcholine-mediated bladder contraction and the points of intervention for darifenacin and oxybutynin.
Quantitative Data on Bladder Contractility
The following tables summarize key quantitative data from preclinical and clinical studies comparing the effects of darifenacin and oxybutynin on bladder contractility and related parameters.
Table 1: In Vitro Receptor Binding Affinity and Detrusor Contraction
| Parameter | Darifenacin | Oxybutynin | Reference |
| Estimated pKD in Porcine Detrusor | 7.95 ± 1.19 | 7.44 ± 1.00 | [4][5] |
| Reduction in Max. Carbachol-induced Contraction | 46% | Not specified in direct comparison | [4][5] |
pKD is the negative logarithm of the dissociation constant (Kd), a measure of binding affinity. A higher pKD value indicates a higher binding affinity.
Table 2: In Vivo Urodynamic Effects in Rabbits with Overactive Bladder
| Parameter | Darifenacin | Oxybutynin | Reference |
| Inhibition of OAB Frequency | Potent inhibitor | Not directly compared in this study | [6] |
| Effect on OAB Amplitude | Significantly less potent effect on amplitude compared to frequency | Not directly compared in this study | [6] |
Table 3: Clinical Urodynamic and Symptomatic Effects in Patients with OAB
| Parameter | Darifenacin (15 mg qd) | Oxybutynin (5 mg tid) | Reference |
| Reduction in Incontinence Episodes/week | Comparable to oxybutynin | Comparable to darifenacin | [3][7] |
| Reduction in Urgency Episodes | Comparable to oxybutynin | Comparable to darifenacin | [3][7] |
| Improvement in Urodynamic Parameters | All active treatments improved urodynamic parameters | All active treatments improved urodynamic parameters | [8] |
Experimental Protocols
In Vitro Bladder Strip Contractility Studies
A common method to assess the direct effects of pharmacological agents on bladder smooth muscle is the in vitro bladder strip contractility assay.
Detailed Methodology:
-
Tissue Preparation: Urinary bladders are excised from laboratory animals (e.g., rats, guinea pigs, or pigs) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The bladder is opened, and the mucosal layer may be removed to isolate the detrusor muscle. The detrusor is then cut into longitudinal strips of a standardized size.
-
Mounting: The muscle strips are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension.
-
Contraction Induction: A contractile agent, such as carbachol (B1668302) (a stable acetylcholine analog), is added to the organ bath in a cumulative concentration-dependent manner to establish a baseline concentration-response curve.
-
Drug Incubation: After washing out the contractile agent, the bladder strips are incubated with varying concentrations of the antagonist (darifenacin or oxybutynin) for a specified period.
-
Measurement: The contractile response to the agonist is measured again in the presence of the antagonist. The isometric tension generated by the muscle strips is recorded and digitized for analysis.
-
Data Analysis: The data are used to construct concentration-response curves. The potency of the antagonists is often expressed as a pA2 or pKD value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
In Vivo Urodynamic Studies (Cystometry)
Cystometry in animal models, such as rats, is used to evaluate the effects of drugs on bladder function in a more physiologically relevant setting.
Detailed Methodology:
-
Animal Preparation: Rats are anesthetized, and a catheter is surgically implanted into the bladder dome. The catheter is externalized for later connection to a pressure transducer and infusion pump.
-
Cystometry Setup: The conscious and freely moving or anesthetized rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer to record intravesical pressure and to an infusion pump to fill the bladder with saline.
-
Baseline Recording: The bladder is filled with saline at a constant rate, and several micturition cycles are recorded to establish baseline urodynamic parameters, including bladder capacity, micturition pressure, and the frequency and amplitude of non-voiding contractions (a measure of detrusor overactivity).
-
Drug Administration: Darifenacin or oxybutynin is administered, typically intravenously or orally.
-
Post-Drug Recording: Cystometry is continued after drug administration to record changes in the urodynamic parameters.
-
Data Analysis: The recorded data are analyzed to determine the effects of the drugs on bladder contractility and function. Key parameters include changes in the frequency and amplitude of bladder contractions, micturition pressure, and bladder capacity.
Discussion and Conclusion
The experimental data indicate that both darifenacin and oxybutynin are effective in reducing bladder contractility. Darifenacin's selectivity for the M3 receptor is evident in its high binding affinity in detrusor muscle.[4][5] This selectivity is hypothesized to translate into a more favorable side-effect profile, particularly concerning cognitive and cardiovascular effects, which are often associated with M1 and M2 receptor blockade.
In vivo studies in rabbits suggest that darifenacin is a potent inhibitor of the frequency of overactive bladder contractions, with a less pronounced effect on the amplitude.[6] Clinical studies in humans demonstrate that darifenacin has comparable efficacy to oxybutynin in improving symptoms of overactive bladder, such as reducing incontinence episodes and urgency.[3][7] However, some clinical data suggest that darifenacin may be better tolerated, with a lower incidence of dry mouth compared to immediate-release oxybutynin.[3][7]
References
- 1. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darifenacin: in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin [frontiersin.org]
- 6. The effect of darifenacin on overactive bladders in female and male rabbits [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of darifenacin, a muscarinic M3 selective receptor antagonist (M3 SRA), compared with oxybutynin in the treatment of patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of darifenacin and oxybutynin in patients with overactive bladder: assessment of ambulatory urodynamics and impact on salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Darifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of darifenacin (B195073) against established techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Detailed experimental protocols and performance data are presented to assist in the selection and validation of the most suitable analytical method for your research and development needs.
Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] Accurate and reliable quantification of darifenacin in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This guide will delve into the specifics of a newly validated UPLC-MS/MS method and compare its performance with existing, widely-used methods.
Mechanism of Action of Darifenacin
Darifenacin selectively antagonizes the M3 muscarinic acetylcholine (B1216132) receptors, which are primarily responsible for inducing detrusor muscle contraction in the bladder.[3][4] By blocking these receptors, darifenacin leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. This section compares the performance of a novel UPLC-MS/MS method with established RP-HPLC and HPTLC methods for darifenacin quantification.
| Parameter | UPLC-MS/MS (New Method) | RP-HPLC[5][6] | HPTLC[7][8] |
| Linearity Range | 0.025 - 20 ng/mL | 10 - 100 µg/mL | 50 - 450 ng/spot |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.026 - 0.31 µg/mL | 30.36 ng/spot |
| Limit of Quantification (LOQ) | 0.025 ng/mL | 0.61 - 0.8 µg/mL | 90.79 ng/spot |
| Precision (%RSD) | < 5% | < 2% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 101.9% | 98 - 102% |
| Run Time | ~2 minutes | ~4 - 8 minutes | Variable |
| Selectivity | High | Moderate | Moderate |
| Sample Volume | Low (µL) | Moderate (µL) | Low (nL) |
Experimental Protocols
New Method: UPLC-MS/MS for Darifenacin Quantification in Plasma
This method offers high sensitivity and a short run time, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., darifenacin-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Darifenacin: m/z 427.3 → 147.1
-
Internal Standard (darifenacin-d4): m/z 431.4 → 151.2
-
Alternative Method: RP-HPLC
This is a widely used and robust method for the quantification of darifenacin in bulk drug and pharmaceutical dosage forms.[5][6]
1. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve darifenacin hydrobromide in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: For tablets, weigh and powder not fewer than 20 tablets. Dissolve a quantity of powder equivalent to 10 mg of darifenacin in 100 mL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 286 nm
-
Column Temperature: Ambient
Analytical Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
The validation characteristics to be considered are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.
Conclusion
The novel UPLC-MS/MS method for the quantification of darifenacin demonstrates superior sensitivity and a significantly shorter run time compared to traditional RP-HPLC and HPTLC methods. This makes it particularly well-suited for high-throughput analysis, such as in pharmacokinetic studies where a large number of samples with low analyte concentrations need to be processed. While RP-HPLC and HPTLC remain robust and reliable methods for quality control of bulk drug and pharmaceutical formulations, the UPLC-MS/MS method offers a significant advantage in bioanalytical applications. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis.
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPTLC method for estimation of Darifenacin Hydro bromide in Pharmaceutical formulation | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
Comparing the in vitro potency of (S)-darifenacin and (R)-darifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the (S)- and (R)-enantiomers of darifenacin (B195073), a muscarinic receptor antagonist. Darifenacin is clinically used as the (S)-enantiomer for the treatment of overactive bladder (OAB).[1] Understanding the stereoselectivity of its pharmacological activity is crucial for drug development and research. This document summarizes the available experimental data on the binding affinities of both enantiomers to muscarinic receptor subtypes and outlines the methodologies used in these key experiments.
Data Presentation: Quantitative Comparison of Darifenacin Enantiomers
While extensive data is available for the clinically used (S)-darifenacin, detailed in vitro binding affinity data for the (R)-darifenacin enantiomer is limited in the public domain. However, qualitative comparisons indicate a degree of stereoselectivity in the activity of darifenacin.
(S)-Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor subtype. [2][3][4] In contrast, the (R)-enantiomer is reported to be slightly less potent in functional assays. One study noted that darifenacin is only moderately stereoselective, with the (R)-enantiomer being slightly less potent in guinea pig ileum preparations.[5]
The following table summarizes the in vitro binding affinities of (S)-darifenacin for the five human muscarinic receptor subtypes (M1-M5).
| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity over M3 (fold) |
| (S)-Darifenacin | M1 | 8.2 | 6.31 | 8.9 |
| M2 | 7.4 | 39.81 | 59.4 | |
| M3 | 9.1 | 0.79 | 1 | |
| M4 | 7.3 | 50.12 | 63.4 | |
| M5 | 8.0 | 10.00 | 12.7 | |
| (R)-Darifenacin | M1-M5 | Data not available | Data not available | Data not available |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the pKi values (Ki = 10^(-pKi) M) and then converted to nM. The selectivity fold was calculated by dividing the Ki value for each receptor subtype by the Ki value for the M3 receptor.
Experimental Protocols
The in vitro potency of darifenacin enantiomers is primarily determined through radioligand binding assays using cell lines genetically engineered to express specific human muscarinic receptor subtypes.
Muscarinic Receptor Binding Assay
This experiment quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), are cultured under standard conditions.
-
The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation. The resulting membrane preparations, rich in the target receptor, are stored at -80°C.
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]NMS), is incubated with the cell membrane preparations.[3]
-
Increasing concentrations of the unlabeled test compound ((S)-darifenacin or (R)-darifenacin) are added to compete with the radioligand for binding to the muscarinic receptors.
-
The incubation is carried out at a controlled temperature (e.g., 20°C) in a buffered solution (e.g., 20 mM HEPES, pH 7.4) for a set period to reach equilibrium.[3]
3. Determination of Bound Radioactivity:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Visualizations
Muscarinic Receptor Antagonism Signaling Pathway
Caption: Signaling pathway of M3 muscarinic receptor antagonism by darifenacin.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of darifenacin enantiomers.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
Off-Target Effects of (+-)-Darifenacin in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of (+-)-darifenacin, a selective M3 muscarinic receptor antagonist, in various cellular assays. The information presented herein is intended to assist researchers in understanding the selectivity profile of darifenacin (B195073) and to provide detailed experimental methodologies for assessing on- and off-target activities of compounds.
Introduction to Darifenacin
Darifenacin is a medication used to treat overactive bladder.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype compared to the M1, M2, M4, and M5 subtypes.[2][3] The M3 receptors are primarily responsible for bladder muscle contractions.[3] The marketed formulation of darifenacin is the single (S)-enantiomer, also known as (+)-darifenacin. This guide will focus on the cellular pharmacology of this enantiomer.
On-Target and Off-Target Binding Profile of this compound
The primary pharmacological activity of darifenacin is its antagonism of the M3 muscarinic receptor. However, like any drug, it has the potential to interact with other receptors and cellular targets, leading to off-target effects. Understanding this off-target profile is crucial for a comprehensive safety and efficacy assessment.
Muscarinic Receptor Subtype Selectivity
Radioligand binding assays are instrumental in determining the affinity of a compound for its target receptors. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound, allowing for the determination of the test compound's binding affinity (Ki).
The selectivity of this compound for the human muscarinic M3 receptor over other muscarinic subtypes has been demonstrated in cellular assays using Chinese Hamster Ovary (CHO) cells expressing recombinant human muscarinic receptors.
Table 1: Binding Affinity (pKi) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 8.2 |
| M2 | 7.4 |
| M3 | 9.1 |
| M4 | 7.3 |
| M5 | 8.0 |
Data presented as the negative logarithm of the inhibition constant (pKi). A higher pKi value indicates a higher binding affinity.
These data clearly illustrate the higher affinity of darifenacin for the M3 receptor subtype compared to M1, M2, M4, and M5.
Broader Off-Target Screening
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key cellular assays used to characterize the on- and off-target effects of compounds like darifenacin.
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol outlines the general procedure for determining the binding affinity of a test compound to muscarinic receptor subtypes expressed in a cellular system.
Objective: To determine the inhibition constant (Ki) of a test compound for M1-M5 muscarinic receptors.
Materials:
-
CHO-K1 cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the specific CHO-K1 cell line to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).
-
Add a fixed concentration of the radioligand ([³H]-NMS) to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay for GPCR Antagonists
This assay measures the ability of a compound to block the intracellular calcium mobilization induced by an agonist, providing a functional measure of its antagonist activity.
Objective: To determine the potency of a test compound as an antagonist of a Gq-coupled GPCR (e.g., M3 muscarinic receptor).
Materials:
-
Cells expressing the target Gq-coupled receptor (e.g., CHO-K1 cells expressing human M3 receptors).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist for the target receptor (e.g., carbachol (B1668302) for muscarinic receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add various concentrations of the test compound (antagonist) to the wells and incubate for a specific period.
-
-
Functional Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition as a function of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Visualizations
Signaling Pathways
The following diagram illustrates the primary on-target signaling pathway of darifenacin at the M3 muscarinic receptor and a potential off-target interaction.
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the off-target effects of a compound in cellular assays.
Caption: General experimental workflow for off-target effect assessment.
Conclusion
References
In Vitro-In Vivo Correlation of Darifenacin Extended-Release Tablets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution and in vivo pharmacokinetic performance of the innovator darifenacin (B195073) extended-release (ER) tablets (Enablex®) and alternative generic formulations. The data presented herein is compiled from publicly available research and regulatory documents to assist in understanding the critical aspects of establishing in vitro-in vivo correlation (IVIVC) for these complex dosage forms.
Executive Summary
Darifenacin is a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. The extended-release formulation is designed to provide prolonged drug release, enabling once-daily dosing and reducing side effects associated with immediate-release formulations. Establishing a predictive relationship between in vitro drug release and in vivo absorption is a cornerstone of generic drug development, ensuring therapeutic equivalence to the innovator product. This guide explores the experimental methodologies and comparative data that underpin the IVIVC of darifenacin ER tablets.
Comparative In Vitro Dissolution Analysis
The in vitro dissolution profile is a critical quality attribute for extended-release formulations, directly influencing the rate and extent of drug absorption in vivo. The following table summarizes the comparative dissolution data between the innovator product (Enablex®) and a test alternative formulation (Formulation F-6) developed with a hydrophilic matrix system.
Table 1: Comparative In Vitro Dissolution Profiles of Darifenacin ER 15 mg Tablets
| Time (hours) | Mean Cumulative % Drug Released - Enablex® | Mean Cumulative % Drug Released - Formulation F-6 |
| 1 | 15.2 ± 1.8 | 18.5 ± 2.1 |
| 4 | 40.8 ± 3.5 | 45.2 ± 3.9 |
| 8 | 65.7 ± 4.2 | 70.1 ± 4.5 |
| 12 | 80.1 ± 5.1 | 85.3 ± 5.3 |
| 16 | 90.3 ± 4.8 | 94.2 ± 4.1 |
| 20 | 95.6 ± 3.9 | 97.8 ± 3.5 |
| 24 | 98.2 ± 3.1 | 99.1 ± 2.8 |
Data for Formulation F-6 is adapted from a study by Prakash et al.[1] The dissolution profile of this optimized formulation was found to be superimposable with the marketed product, with a similarity factor (f2) of 81.90, indicating comparable in vitro release characteristics.
Comparative In Vivo Pharmacokinetic Performance
Bioequivalence studies are essential to demonstrate that a generic product performs in the same manner as the innovator drug. The following tables present the key pharmacokinetic parameters from a single-dose, crossover bioequivalence study comparing a generic darifenacin ER 15 mg tablet (Test Product) with the reference product (Enablex®) under fasting and fed conditions.
Table 2: Pharmacokinetic Parameters of Darifenacin ER 15 mg Tablets (Single Dose, Fasting)
| Parameter | Test Product (Generic) | Reference Product (Enablex®) | Ratio (Test/Reference) [90% CI] |
| Cmax (ng/mL) | 4.82 ± 1.95 | 5.08 ± 2.10 | 94.82% [86.08% - 104.46%] |
| AUC0-t (ng·h/mL) | 75.6 ± 30.2 | 81.7 ± 35.1 | 92.49% [84.68% - 101.03%] |
| Tmax (h) | 7.5 ± 2.1 | 7.8 ± 2.3 | - |
Table 3: Pharmacokinetic Parameters of Darifenacin ER 15 mg Tablets (Single Dose, Fed)
| Parameter | Test Product (Generic) | Reference Product (Enablex®) | Ratio (Test/Reference) [90% CI] |
| Cmax (ng/mL) | 5.51 ± 2.20 | 5.83 ± 2.35 | 94.41% [85.96% - 103.70%] |
| AUC0-t (ng·h/mL) | 88.9 ± 38.4 | 94.2 ± 41.3 | 94.37% [88.79% - 100.31%] |
| Tmax (h) | 6.9 ± 1.9 | 7.1 ± 2.0 | - |
Data adapted from a bioequivalence study by de Carvalho Accennato et al.[2] The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t fall within the regulatory acceptance range of 80% to 125%, demonstrating the bioequivalence of the test and reference products under both fasting and fed conditions.
Experimental Protocols
In Vitro Dissolution Testing
A validated dissolution method is crucial for establishing a meaningful IVIVC. The following protocol is based on methods developed for darifenacin ER tablets[3][4].
-
Apparatus: USP Apparatus 1 (Basket).
-
Dissolution Medium: 900 mL of a buffered solution, often with the addition of a surfactant (e.g., 2% sodium dodecyl sulfate) to ensure sink conditions[3].
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 rpm[3].
-
Sampling Times: Aliquots are withdrawn at predetermined time points (e.g., 1, 4, 8, 12, 16, 20, and 24 hours) and replaced with fresh medium.
-
Sample Analysis: The concentration of darifenacin in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm[3].
In Vivo Bioequivalence Study
The following protocol outlines a typical single-dose, crossover bioequivalence study for darifenacin ER tablets, as recommended by regulatory agencies[2].
-
Study Design: A randomized, two-period, two-sequence, single-dose, crossover study.
-
Subjects: Healthy, non-smoking male and female volunteers.
-
Procedure:
-
Subjects are randomly assigned to receive either the test or reference product in the first period.
-
After an overnight fast, a single 15 mg darifenacin ER tablet is administered with water.
-
Blood samples are collected at pre-specified time points over 72 hours post-dose.
-
A washout period of at least 14 days separates the two treatment periods, after which subjects receive the alternate product.
-
For fed studies, the drug is administered after a standardized high-fat, high-calorie breakfast.
-
-
Sample Analysis: Plasma concentrations of darifenacin are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated from the plasma concentration-time data.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated to assess bioequivalence.
Visualization of the IVIVC Process
The following diagram illustrates the logical workflow for establishing an in vitro-in vivo correlation for darifenacin extended-release tablets.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The establishment of a robust in vitro-in vivo correlation is a critical step in the development of generic darifenacin extended-release tablets. As demonstrated by the comparative data, alternative formulations can be developed to exhibit similar in vitro dissolution profiles to the innovator product, Enablex®. Subsequent in vivo bioequivalence studies confirm that these similarities in vitro translate to comparable pharmacokinetic performance in humans. The detailed experimental protocols provided serve as a foundation for researchers to design and execute studies aimed at demonstrating the therapeutic equivalence of new darifenacin ER formulations. The successful development of a Level A IVIVC can serve as a valuable surrogate for in vivo studies, streamlining the drug development and approval process.
References
Safety Operating Guide
Proper Disposal of (+-)-Darifenacin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (+-)-Darifenacin
This document provides comprehensive, step-by-step guidance for the proper disposal of this compound, a selective muscarinic M3 receptor antagonist, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is classified as a skin, eye, and respiratory irritant[1][2][3]. While not explicitly categorized as a hazardous waste in all jurisdictions, its disposal must be conducted in accordance with all applicable federal, state, and local regulations[1][2][4]. Improper disposal of pharmaceutical waste can lead to environmental contamination and pose health risks[5][6].
Key Physical and Chemical Properties
A summary of the quantitative data available for this compound hydrobromide is presented below. This information is crucial for understanding its handling and disposal requirements.
| Property | Value |
| Molecular Formula | C28H30N2O2 · HBr |
| Molecular Weight | 507.5 g/mol |
| Melting/Freezing Point | 228-230°C[1] |
| Boiling Point/Range | 614.3°C at 760 mmHg[1] |
| Flash Point | 325.3°C[1] |
| Appearance | Solid, White to off-white powder[1][3] |
Experimental Protocols for Safe Handling and Disposal
The following protocols outline the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize inhalation of dust[1][7].
-
Personal Protective Equipment : Always wear appropriate PPE, including:
-
Hygiene : Wash hands thoroughly after handling the substance[1][2]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][2][3].
Spill Management:
-
Containment : In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the product to enter drains or water courses[1][2].
-
Cleanup :
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal of Spill Debris : Place all contaminated materials, including PPE, into a suitable, labeled, and sealed container for disposal as hazardous waste[8].
Disposal Procedure:
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed, professional waste disposal company[2][3]. Do not mix with other waste[2].
-
Waste Classification : Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered hazardous waste under local regulations[9][10]. Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) in the United States[4][5][6].
-
Containerization :
-
Storage : Store waste material in a designated, locked-up area pending disposal to prevent unauthorized access[1][2].
-
Arranging for Pickup : Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS office to arrange for collection by a certified hazardous waste vendor[10].
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or into the sewer system[2][11]. The EPA's Subpart P rule for healthcare facilities explicitly prohibits the sewering of hazardous waste pharmaceuticals[6].
-
Do not dispose of in regular trash unless explicitly classified as non-regulated waste by your EHS department[9].
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
